5-Bromo-2,8-dichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQTVPVFULTIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2,8-dichloroquinoline: A Technical Guide for Advanced Research
CAS Number: 1343934-72-4
Introduction
5-Bromo-2,8-dichloroquinoline is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile pharmacological activities and unique electronic properties.[1] The strategic placement of two chlorine atoms and one bromine atom on the quinoline scaffold of this particular molecule creates a highly functionalized building block. These halogen substituents serve as reactive handles for a variety of cross-coupling reactions and nucleophilic substitutions, making 5-Bromo-2,8-dichloroquinoline a valuable intermediate for the synthesis of more complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, potential applications in drug discovery, and essential safety and handling information for researchers and scientists.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 1343934-72-4 | [3] |
| Molecular Formula | C₉H₄BrCl₂N | [3] |
| Molecular Weight | 276.94 g/mol | [3] |
| Predicted CLogP | 4.432 | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (predicted) | [4], General knowledge |
| Melting Point | Not available. Predicted to be a solid at room temperature. | |
| Boiling Point | Not available |
Proposed Synthesis of 5-Bromo-2,8-dichloroquinoline
Experimental Protocol (Proposed)
Step 1: Bromination of 8-chloro-2-hydroxyquinoline
The first step involves the regioselective bromination of the 8-chloro-2-hydroxyquinoline starting material at the 5-position.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-chloro-2-hydroxyquinoline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at 0°C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C. The use of a strong acid as the solvent helps to control the regioselectivity of the bromination.[5]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-bromo-8-chloro-2-hydroxyquinoline, can be purified by column chromatography.
Step 2: Chlorination of 5-bromo-8-chloro-2-hydroxyquinoline
The final step is the conversion of the hydroxyl group at the 2-position to a chlorine atom.
-
Reaction Setup: In a fume hood, suspend the purified 5-bromo-8-chloro-2-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, ~5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105°C) for several hours. The reaction should be conducted under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a base such as sodium carbonate and extract the product with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 5-Bromo-2,8-dichloroquinoline, can be further purified by recrystallization or column chromatography.
Caption: Proposed two-step synthesis of 5-Bromo-2,8-dichloroquinoline.
Applications in Research and Drug Development
Polyhalogenated quinolines are of significant interest in medicinal chemistry due to their potential to serve as scaffolds for the development of novel therapeutic agents. The quinoline core is found in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][6][7]
5-Bromo-2,8-dichloroquinoline, with its three distinct halogen substituents, offers a versatile platform for creating libraries of novel compounds through various chemical transformations. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, while the bromine at the 5-position and the chlorine at the 8-position are well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups and the construction of complex molecules with potential biological activity.
For instance, substituted quinolines have been investigated as inhibitors of various enzymes and protein-protein interactions. The development of novel kinase inhibitors is a prominent area where quinoline derivatives have shown promise. The general workflow for utilizing a building block like 5-Bromo-2,8-dichloroquinoline in a drug discovery program is outlined below.
Caption: Drug discovery workflow using 5-Bromo-2,8-dichloroquinoline.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Bromo-2,8-dichloroquinoline is not publicly available. However, based on the known hazards of related halogenated quinoline compounds, it should be handled with extreme caution.[3] Quinoline itself is considered a potential carcinogen and mutagen.[3] Halogenated aromatic compounds can be irritants and toxic.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[8] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2,8-dichloroquinoline is a specialized chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its polyhalogenated structure provides multiple points for chemical modification, making it an attractive building block for the creation of novel compounds with potentially valuable biological activities. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established principles of quinoline chemistry. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can leverage its reactivity to explore new frontiers in drug discovery and materials science.
References
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoisoquinoline derivatives.
- Zhang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- Dearden, J. C. (2003). Prediction of physicochemical properties. Advances in drug delivery reviews, 55(11), 1453-1468.
- Black, D. S., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 335-346.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- ACS Publications. (2023).
- ResearchGate. (n.d.). A General Guidebook for the Theoretical Prediction of Physicochemical Properties of Chemicals for Regulatory Purposes.
- Canadian Science Publishing. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry, 101(6), 335-346.
- ResearchGate. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Molecules. (2021). Iron(III)
- MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(10), 846-853.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Horta, P., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260-297.
- ACS Publications. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 10(12), 1668-1674.
- NICNAS. (2015). Quinolines: Human health tier II assessment.
- Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(28), 15473-15496.
- ResearchGate. (n.d.). Prediction of Physicochemical Properties.
- Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(12), 3137-3142.
- MDPI. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2268.
- Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 17(3), 562-566.
- MDPI. (2001). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 6(10), 838-845.
- PubMed Central. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
- ResearchGate. (n.d.). Halogenation of 8-methyl quinoline.
- Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubMed Central. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112773.
- Chad's Prep. (2020, November 22). 8.
- ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- Royal Society of Chemistry. (2015). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology, 5(10), 4763-4769.
- ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines.
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nj.gov [nj.gov]
- 4. mdpi.com [mdpi.com]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-2,8-dichloroquinoline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2,8-dichloroquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document delivers a foundational understanding of the principles governing its solubility. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical methodologies required for the effective use of 5-Bromo-2,8-dichloroquinoline in research and development settings.
Introduction: The Chemical Landscape of 5-Bromo-2,8-dichloroquinoline
5-Bromo-2,8-dichloroquinoline is a halogenated quinoline derivative with the molecular formula C₉H₄BrCl₂N and a molecular weight of 276.94 g/mol [1]. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties[2]. The specific substitution pattern of a bromo group at the 5-position and chloro groups at the 2- and 8-positions significantly influences the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and crystal lattice energy. A thorough understanding of its solubility is paramount for its synthesis, purification, formulation, and screening in biological assays[3].
Theoretical Framework: Key Factors Governing Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. For 5-Bromo-2,8-dichloroquinoline, its solubility is dictated by the interplay of its molecular structure and the properties of the chosen organic solvent. The overarching principle is that "like dissolves like," where solutes tend to dissolve in solvents with similar polarity[4].
Molecular Polarity and Intermolecular Forces
The 5-Bromo-2,8-dichloroquinoline molecule possesses a rigid, aromatic quinoline core, which is largely nonpolar. However, the presence of the nitrogen atom and the three halogen substituents (one bromo and two chloro) introduces polarity and the potential for various intermolecular interactions:
-
Van der Waals Forces: These are the primary interactions for the nonpolar aromatic rings.
-
Dipole-Dipole Interactions: The electronegative halogen atoms and the nitrogen atom create permanent dipoles, allowing for electrostatic interactions with polar solvent molecules.
The overall polarity of 5-Bromo-2,8-dichloroquinoline is relatively low, suggesting a preference for solvents of low to moderate polarity.
Solvent Selection Rationale
Based on the structural characteristics of 5-Bromo-2,8-dichloroquinoline, a range of organic solvents should be considered for solubility determination. The solubility of structurally similar compounds, such as 5,7-dibromo-8-hydroxyquinoline, provides a strong basis for this selection. This related compound is reported to be fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene[3][5]. Therefore, a logical approach to solvent selection for 5-Bromo-2,8-dichloroquinoline would include:
-
Aprotic Polar Solvents: (e.g., Acetone, Acetonitrile, Ethyl Acetate) These solvents can engage in dipole-dipole interactions without donating hydrogen bonds, making them good candidates for dissolving moderately polar compounds.
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform) Their ability to form weak hydrogen bonds and their similar halogenated nature may promote solubility.
-
Aromatic Solvents: (e.g., Toluene, Benzene) The aromatic nature of these solvents can lead to favorable π-π stacking interactions with the quinoline ring system.
-
Protic Polar Solvents: (e.g., Methanol, Ethanol) While the capacity for hydrogen bonding is present, the largely nonpolar nature of 5-Bromo-2,8-dichloroquinoline may limit its solubility in these solvents.
-
Nonpolar Solvents: (e.g., Hexane, Heptane) Strong solubility in these solvents is not anticipated due to the presence of polar functional groups on the quinoline ring. However, they are useful for assessing the compound's lipophilicity.
The Impact of Temperature
The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with higher temperatures[4][6]. This principle can be leveraged for recrystallization and purification processes. It is crucial to control and record the temperature during solubility measurements as it is a critical parameter.
Predicted Solubility Profile
While empirical data is essential, a predicted solubility profile for 5-Bromo-2,8-dichloroquinoline can be inferred from the behavior of related halogenated quinolines.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aprotic Polar | Acetonitrile | Likely Soluble | Based on the fair solubility of similar compounds like 5,7-dibromo-8-hydroxyquinoline[3][5]. |
| Acetone | Likely Soluble | Similar to acetonitrile, its polarity is suitable for dissolving halogenated quinolines[3][5]. | |
| Ethyl Acetate | Likely Soluble | A moderately polar solvent that should effectively solvate the molecule[3][5]. | |
| Halogenated | Dichloromethane | Likely Soluble | The presence of chlorine atoms in both solute and solvent can enhance compatibility. |
| Chloroform | Likely Soluble | Similar to dichloromethane, it is a common solvent for many organic compounds[3][5]. | |
| Aromatic | Toluene | Likely Soluble | Potential for favorable π-π interactions with the quinoline ring system[3][5]. |
| Protic Polar | Methanol | Sparingly Soluble | The strong hydrogen bonding network of methanol may not be ideal for the largely nonpolar solute. |
| Ethanol | Sparingly Soluble | Similar to methanol, but the slightly lower polarity may result in slightly better solubility. | |
| Nonpolar | Hexane | Poorly Soluble | The significant difference in polarity between the solute and solvent will likely result in low solubility[5]. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The following protocol describes a robust and widely accepted method for determining the thermodynamic solubility of a solid compound in an organic solvent. This method ensures that the system reaches equilibrium, providing an accurate measure of solubility.
Materials and Equipment
-
5-Bromo-2,8-dichloroquinoline (purity ≥95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or orbital incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of 5-Bromo-2,8-dichloroquinoline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., dichloromethane) to prepare a stock solution of known concentration.
-
From this stock solution, prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation:
-
Add an excess amount of solid 5-Bromo-2,8-dichloroquinoline to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sampling and Filtration:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of 5-Bromo-2,8-dichloroquinoline in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of 5-Bromo-2,8-dichloroquinoline at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| e.g., Dichloromethane | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Freely Soluble] |
| e.g., Acetone | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Soluble] |
| e.g., Toluene | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Soluble] |
| e.g., Acetonitrile | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Sparingly Soluble] |
| e.g., Ethanol | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Slightly Soluble] |
| e.g., Hexane | [Insert Experimental Value] | [Insert Calculated Value] | [e.g., Practically Insoluble] |
Note: This table is a template for recording experimental findings.
Conclusion and Future Directions
This technical guide has provided a detailed framework for understanding and determining the solubility of 5-Bromo-2,8-dichloroquinoline in organic solvents. By combining theoretical principles with a practical, step-by-step experimental protocol, researchers are equipped to generate the precise solubility data necessary for advancing their work. The predicted solubility profile, based on structurally related compounds, offers a valuable starting point for solvent selection. Accurate solubility data is a critical parameter that will facilitate the use of 5-Bromo-2,8-dichloroquinoline in a wide array of applications, from synthetic chemistry to the development of novel therapeutic agents.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Wikipedia. Quinoline. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
Sources
Halogenated Quinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its structural motif to a plethora of biologically active compounds. The introduction of halogen atoms onto this privileged framework gives rise to halogenated quinolines, a chemical class with a remarkably broad and potent spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological potential of halogenated quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the intricate mechanisms of action, explore established structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation therapeutics based on the halogenated quinoline scaffold.
The Chemical Versatility and Biological Significance of Halogenated Quinolines
The quinoline ring system, composed of a benzene ring fused to a pyridine ring, offers a unique electronic and structural landscape for molecular interactions. The addition of halogens (fluorine, chlorine, bromine, iodine) at various positions on the quinoline core profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dramatically impact the compound's biological activity and pharmacokinetic profile. The strategic placement of halogens can enhance binding affinity to target proteins, modulate membrane permeability, and alter susceptibility to metabolic degradation, thereby fine-tuning the therapeutic potential of the quinoline scaffold.
Halogenated quinolines have demonstrated a wide array of pharmacological effects, making them a fertile ground for drug discovery.[1] Their diverse biological activities include:
-
Anticancer Activity: Inducing apoptosis, inhibiting cell proliferation, and disrupting key signaling pathways in various cancer cell lines.[2]
-
Antimicrobial Activity: Exhibiting potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as antifungal and antiprotozoal activity.[3]
-
Antiviral Activity: Demonstrating inhibitory effects against a variety of viruses, including coronaviruses.[4]
-
Neuroprotective Activity: Showing promise in the context of neurodegenerative diseases through antioxidant and enzyme-inhibiting mechanisms.[5][6]
This guide will dissect each of these key biological activities, providing a detailed examination of the underlying molecular mechanisms and the experimental approaches used to elucidate them.
Anticancer Activity of Halogenated Quinolines: Mechanisms and Evaluation
The development of novel anticancer agents is a critical area of research, and halogenated quinolines have emerged as a promising class of compounds with diverse mechanisms of action.[6] Their anticancer effects are often multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and interference with crucial cellular signaling pathways that drive tumor growth and survival.[2][7]
Key Mechanisms of Anticancer Action
2.1.1. Induction of Apoptosis and Cell Cycle Arrest:
A primary mechanism by which halogenated quinolines exert their anticancer effects is through the induction of apoptosis. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins. For instance, some halogenated 2H-quinolinone derivatives have been shown to induce apoptosis at the pre-G1 phase and cause cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7).[7] This is accompanied by an increase in the activity of caspases, such as caspase 3/7, which are key executioners of the apoptotic cascade.[7]
2.1.2. Inhibition of Topoisomerases:
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and ultimately, cell death. Certain quinoline derivatives have been shown to act as topoisomerase inhibitors, representing a key mechanism of their anticancer activity.[8]
2.1.3. Modulation of Key Signaling Pathways:
Halogenated quinolines can interfere with critical signaling pathways that are often dysregulated in cancer. Two of the most notable pathways are the PI3K/Akt and MAPK/ERK pathways, which play central roles in cell proliferation, survival, and angiogenesis.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a major survival pathway that is frequently overactive in cancer. Chloroquine, a well-known halogenated quinoline, has been shown to suppress colorectal cancer progression by targeting choline kinase alpha (CHKA) and phosphofructokinase, muscle (PFKM), leading to the downregulation of PI3K and Akt phosphorylation.[2] This inhibition of the PI3K/Akt pathway suppresses tumor cell proliferation and induces apoptosis.[2]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation. Clioquinol, a halogenated 8-hydroxyquinoline, can upregulate matrix metalloproteases (MMPs) by activating the epidermal growth factor receptor (EGFR), which in turn triggers the MAPK pathway, leading to the degradation of amyloid-β.[9] In the context of cancer, clioquinol has been shown to inhibit angiogenesis by promoting the degradation of vascular endothelial growth factor receptor 2 (VEGFR2), which subsequently downregulates the downstream ERK pathway.[10]
Experimental Protocols for Evaluating Anticancer Activity
2.2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated quinoline compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6]
2.2.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[2][12]
Protocol:
-
Cell Treatment: Treat cells with the halogenated quinoline compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
2.2.3. Cell Cycle Analysis (Propidium Iodide Staining):
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[14][15]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol.[15]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[17]
2.2.4. Western Blotting for Signaling Pathway Analysis:
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.[3][18]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Antimicrobial Activity of Halogenated Quinolines
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Halogenated quinolines have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of microorganisms, including multidrug-resistant strains.[5][14]
Mechanisms of Antimicrobial Action
3.1.1. Inhibition of DNA Gyrase and Topoisomerase IV:
Similar to their anticancer mechanism, some halogenated quinolones function as antibacterial agents by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[20] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[21]
3.1.2. Disruption of Biofilms:
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[5] Certain halogenated quinolines have shown potent biofilm eradication activities against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[5][14]
Experimental Protocols for Evaluating Antimicrobial Activity
3.2.1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][22]
Protocol (Broth Microdilution Method):
-
Prepare Inoculum: Prepare a standardized bacterial suspension.[23]
-
Serial Dilutions: Prepare serial two-fold dilutions of the halogenated quinoline compound in a 96-well microtiter plate containing broth medium.[10]
-
Inoculation: Inoculate each well with the bacterial suspension.[22]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
3.2.2. Biofilm Inhibition and Eradication Assays:
These assays assess the ability of a compound to prevent the formation of biofilms or to destroy pre-formed biofilms.[9]
Protocol (Crystal Violet Staining Method):
-
Biofilm Formation: For inhibition assays, add the bacterial suspension and different concentrations of the compound to a 96-well plate simultaneously. For eradication assays, allow the biofilm to form for 24-48 hours before adding the compound.
-
Incubation: Incubate the plate to allow for biofilm formation or treatment.
-
Washing: Gently wash the wells to remove planktonic cells.
-
Staining: Stain the attached biofilms with a crystal violet solution.
-
Solubilization: Solubilize the stained biofilms with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: Measure the absorbance of the solubilized stain to quantify the biofilm biomass.
Antiviral and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, halogenated quinolines have also shown promise as antiviral and neuroprotective agents.
Antiviral Activity
Several quinoline analogues, including the halogenated compound chloroquine, exhibit broad-spectrum anti-coronavirus activity in vitro.[4] The mechanism of action can involve interference with viral entry and replication.[4]
Experimental Protocol (Plaque Reduction Assay):
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[2][14]
-
Cell Seeding: Seed susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cells with a known amount of virus in the presence of varying concentrations of the halogenated quinoline.[10]
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[6]
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.[6]
Neuroprotective Activity
Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6] Their neuroprotective mechanisms can include antioxidant activity and the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[5][6]
Experimental Protocol (In Vitro Neuroprotection Assay):
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons).
-
Induce Neurotoxicity: Induce neurotoxicity using a relevant stressor, such as hydrogen peroxide (for oxidative stress) or a neurotoxin.
-
Compound Treatment: Treat the cells with the halogenated quinoline compound before, during, or after the induction of neurotoxicity.
-
Assess Viability: Assess cell viability using methods like the MTT assay.
-
Measure Biomarkers: Measure relevant biomarkers of neuroprotection, such as a reduction in reactive oxygen species (ROS) or inhibition of apoptosis.[21]
Synthesis of Halogenated Quinolines
The synthesis of halogenated quinolines can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired substitution pattern.
General Synthetic Strategies
Common methods for synthesizing the quinoline core include the Skraup, Doebner-von Miller, and Friedländer syntheses. Halogenation can be achieved either by using halogenated starting materials or by direct halogenation of the quinoline ring. A metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines has been developed, offering an operationally simple and economical route.
Example Synthetic Protocols
5.2.1. Synthesis of 7-chloro-4-aminoquinoline derivatives:
A common route involves the nucleophilic substitution of 4,7-dichloroquinoline with an appropriate amine. For example, the reaction of 4,7-dichloroquinoline with p-aminoacetophenone in ethanol under reflux yields 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one.
5.2.2. Synthesis of 8-hydroxy-5-nitroquinoline:
An efficient two-stage method involves the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative with nitric acid.[8][12]
Structure-Activity Relationships (SAR)
The biological activity of halogenated quinolines is highly dependent on the nature and position of the halogen substituent, as well as other functional groups on the quinoline ring. For instance, in some series of anticancer quinolines, the presence of a halogen at the 4-position on a phenyl ring has been shown to improve antiproliferative activity. The synthetic tunability of the quinoline scaffold allows for systematic modifications to explore and optimize these structure-activity relationships.
Conclusion and Future Perspectives
Halogenated quinolines represent a versatile and powerful class of compounds with a broad range of biological activities. Their proven efficacy in preclinical models for cancer, infectious diseases, and neurodegenerative disorders underscores their significant therapeutic potential. The ability to fine-tune their pharmacological properties through synthetic modifications provides a clear path for the development of novel, highly effective drugs. Future research should continue to focus on elucidating the intricate molecular mechanisms of action, optimizing structure-activity relationships to enhance potency and selectivity, and advancing the most promising candidates into clinical development. The comprehensive experimental protocols and mechanistic insights provided in this guide aim to empower researchers to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect. [Link]
-
Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Mechanism of Quinolone Action and Resistance. [Link]
-
New applications of clioquinol in the treatment of inflammation disease by directly targeting arginine 335 of NLRP3. [Link]
-
Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. [Link]
-
In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
-
Synthesis of 7-chloroquinolinyl-4-. [Link]
-
Cell Cycle Protocol - Flow Cytometry. [Link]
-
Biofilm eradication assay. [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
Cell Viability Assays - Assay Guidance Manual. [Link]
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]
-
Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Anticancer Activity of Quinoline Derivatives. [Link]
-
Licochalcone A Inhibits Prostaglandin E 2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Synthesis and Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Derivatives. [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
Antimicrobial Susceptibility Testing. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
IMPROVED PROCESS FOR PRODUCING NITROXOLINE. [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. [Link]
-
Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells. [Link]
-
Biofilm assay. [Link]
-
Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active ... [Link]
-
PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
Cell Cycle Analysis. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]
-
The Annexin V Apoptosis Assay. [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Synergistic effects of PI3K inhibition and pioglitazone against acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectonics of Efficacy: A Technical Guide to the Structure-Activity Relationship of Bromo-Dichloro-Quinolines
Foreword: The Quinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This heterocyclic aromatic system, composed of a benzene ring fused to a pyridine ring, serves as the foundational framework for drugs with applications spanning from anticancer and antimalarial to antimicrobial and antiviral therapies.[2][3][4][5][6] The therapeutic potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system.[7] Among these, halogenation, particularly with bromine and chlorine, has emerged as a powerful strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of bromo-dichloro-quinolines, offering insights into their synthesis, biological mechanisms, and the intricate interplay between their chemical architecture and therapeutic efficacy.
The Strategic Imperative of Halogenation in Quinoline Drug Design
The introduction of bromine and chlorine atoms into the quinoline nucleus is a deliberate and strategic choice in drug design, driven by the profound impact these halogens have on a molecule's pharmacokinetic and pharmacodynamic profiles.
-
Modulation of Lipophilicity: Halogens, particularly chlorine and bromine, are lipophilic in nature. Their incorporation into the quinoline scaffold can enhance the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity. The precise positioning of bromo and dichloro substituents allows for a fine-tuning of this property.
-
Electronic Effects: The electronegativity of chlorine and bromine atoms can significantly alter the electron distribution within the quinoline ring system. This can influence the pKa of the molecule, its ability to form hydrogen bonds, and its interaction with biological targets such as enzymes and receptors.[8]
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.
-
Steric Influence: The size of bromine and chlorine atoms can introduce steric hindrance, which can either promote or hinder binding to a target protein, leading to improved selectivity and potency.
Synthetic Pathways to Bromo-Dichloro-Quinolines: A Chemist's Perspective
The synthesis of bromo-dichloro-quinolines can be approached through several established methodologies, often involving multi-step sequences that allow for precise control over the substitution pattern.
Core Synthesis of the Quinoline Ring
The construction of the fundamental quinoline scaffold is the initial step. Classic methods such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound, are frequently employed.[9] Modern variations of these reactions offer improved yields and substrate scope.[9]
Introduction of Halogen Substituents
Once the quinoline core is established, the bromo and dichloro groups can be introduced through electrophilic halogenation reactions. The regioselectivity of these reactions is dictated by the existing substituents on the ring and the reaction conditions. For instance, the bromination of 8-substituted quinolines can be optimized to yield mono- or di-bromo derivatives depending on the stoichiometry of the brominating agent.[10]
A common synthetic strategy involves the cyclization of an appropriately substituted aniline with malonic acid to form a dichloro-alkoxy quinoline, which can then be further functionalized.[11] This approach provides a versatile intermediate for the introduction of bromine at specific positions.[11]
Caption: A generalized workflow for the synthesis of bromo-dichloro-quinolines.
Experimental Protocol: Synthesis of 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline
The following protocol is adapted from a study on the synthesis of highly brominated quinolines and serves as an illustrative example of the synthetic methodologies employed.[12]
-
Dissolution: Dissolve 3,6,8-trimethoxyquinoline (1 equivalent) in dichloromethane (CH2Cl2) in a reaction vessel protected from light.
-
Addition of Bromine: Slowly add a solution of molecular bromine (2 equivalents) in CH2Cl2 to the reaction mixture over 30 minutes at room temperature.
-
Reaction: Allow the reaction to proceed for 48 hours, or until all the bromine has been consumed.
-
Work-up: Wash the resulting mixture with a 5% aqueous sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and then evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel, followed by recrystallization to yield the final product.[12]
Biological Activities and Structure-Activity Relationships
Bromo-dichloro-quinolines have demonstrated a broad spectrum of biological activities, with their efficacy being highly dependent on the precise arrangement of the halogen atoms and other substituents on the quinoline core.
Anticancer Activity
Quinolines are a well-established class of anticancer agents, and the introduction of bromo and chloro substituents can significantly enhance their potency.[2][13][14]
-
Mechanism of Action: Many halogenated quinolines exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][12] The accumulation of DNA damage ultimately leads to apoptosis (programmed cell death) in cancer cells.[1][12] Other proposed mechanisms include the generation of reactive oxygen species (ROS) and the downregulation of key oncogenes.[13][14]
-
Key SAR Insights:
-
The presence of a hydroxyl group at the C-8 position of the quinoline ring is often associated with increased anticancer potential.[1]
-
Dibromo substitution at the 5 and 7 positions of 8-hydroxyquinoline has been shown to result in strong antiproliferative activity against various cancer cell lines.[1]
-
The introduction of a nitro group in conjunction with bromo substituents can further enhance anticancer activity.[12]
-
Caption: Proposed anticancer mechanisms of bromo-dichloro-quinolines.
Table 1: Anticancer Activity of Representative Bromo-Substituted Quinolines
| Compound | Substitution Pattern | Cancer Cell Lines | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-diBr, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 | [1] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-diBr, 3,6-diMeO, 8-OH | C6, HeLa, HT29 | 5.45 - 9.6 | [12] |
Antimicrobial Activity
Halogenated quinolines have a long history of use as antimicrobial agents.[7][15][16][17] The presence of both bromine and chlorine can lead to compounds with broad-spectrum activity against bacteria and fungi.[18]
-
Mechanism of Action: The antimicrobial action of quinolines is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria. This leads to a bactericidal effect.
-
Key SAR Insights:
-
The position of the halogen substituents is critical for antimicrobial potency. For example, substitution at the 7th position can increase the tendency for coupling reactions, potentially enhancing biological activity.[7]
-
The combination of a halogen at position 5 and a different substituent at position 8 can lead to potent antibacterial agents.
-
The introduction of a bromo group on a phenyl ring attached to the quinoline core can enhance activity against Gram-negative bacteria.[3]
-
Antiviral Activity
Several quinoline derivatives, including the well-known antimalarials chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity.[4][6][19][20] The incorporation of bromo and dichloro groups can modulate this activity.
-
Mechanism of Action: The antiviral mechanisms of quinolines are often multifaceted and can include:
-
Key SAR Insights:
-
The presence of a chlorine atom at the 7-position is a common feature in many antiviral quinolines.
-
Modifications at the 2-position of the quinoline ring can be critical for antiviral activity against certain viruses like Dengue.[4]
-
Self-Validating Systems in Protocol Design
To ensure the trustworthiness and reproducibility of SAR studies, it is imperative to design experimental protocols as self-validating systems. This involves incorporating appropriate controls and orthogonal assays to confirm the observed biological effects.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bromo-dichloro-quinoline compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: To validate the results of the MTT assay, an orthogonal assay such as the Lactate Dehydrogenase (LDH) cytotoxicity assay can be performed. The LDH assay measures the release of LDH from damaged cells, providing an independent measure of cytotoxicity.[1]
Caption: A generalized workflow for developing a QSAR model for bromo-dichloro-quinolines.[22]
Future Directions and Concluding Remarks
The study of the structure-activity relationship of bromo-dichloro-quinolines is a dynamic and promising area of medicinal chemistry. The strategic placement of these halogen atoms on the quinoline scaffold provides a powerful tool for modulating a wide range of biological activities. Future research will likely focus on:
-
Combinatorial Chemistry and High-Throughput Screening: To rapidly generate and screen large libraries of bromo-dichloro-quinolines to identify novel lead compounds.
-
Computational Modeling and QSAR Studies: To develop more predictive models that can guide the rational design of new derivatives with enhanced potency and selectivity.[22]
-
Elucidation of Novel Mechanisms of Action: To uncover new biological targets and pathways through which these compounds exert their therapeutic effects.
References
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. Available at: [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Available at: [Link]
-
(a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and... - ResearchGate. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available at: [Link]
-
Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Available at: [Link]
-
Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available at: [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents.
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. Available at: [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis - American Chemical Society. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. Available at: [Link]
-
Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed. Available at: [Link]
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. Available at: [Link]
-
Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
Potential Antiviral Action of Alkaloids - MDPI. Available at: [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. Available at: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]
-
Investigating biological activity spectrum for novel quinoline analogues - PubMed. Available at: [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed. Available at: [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. Available at: [Link]
-
Journal of Medicinal Chemistry Ahead of Print - ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. malariaworld.org [malariaworld.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Alchemist's Guide to Polysubstituted Quinolines: A Modern Synthetic Compendium
Foreword: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine, stands as a cornerstone in the architecture of functional molecules. Its prevalence in nature, from the antimalarial alkaloid quinine to more complex structures, has long signaled its biological significance. For researchers, scientists, and drug development professionals, the quinoline scaffold is not merely a structural motif but a privileged platform upon which a vast array of therapeutic agents and advanced materials are built.[1][2][3][4] The ability to strategically introduce a variety of substituents onto this bicyclic heteroaromatic core is paramount, as the substitution pattern dictates the molecule's physicochemical properties and its interaction with biological targets.[5] Polysubstitution allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, making the synthesis of these tailored molecules a critical endeavor in modern medicinal chemistry.[5][6] This guide provides an in-depth exploration of the core synthetic strategies for assembling polysubstituted quinolines, from venerable name reactions to cutting-edge catalytic methodologies. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a deeper understanding of the chemical logic that drives them.
I. The Pillars of Classical Quinoline Synthesis: Time-Honored Strategies
For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis. These methods, often harsh by modern standards, remain relevant for their simplicity and their ability to generate a wide range of fundamental quinoline structures.
The Skraup Synthesis: A Dehydrative Cyclization Approach
The Skraup synthesis, first reported in 1880, is a classic method for producing quinolines through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8] The reaction is notoriously exothermic but effective for accessing the parent quinoline and its simple derivatives.[8]
Causality in Experimental Choices: The use of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[7][9] The oxidizing agent is crucial for the final aromatization step, converting the dihydroquinoline intermediate to the stable quinoline ring system.[7][8]
Reaction Mechanism Workflow
Caption: The mechanistic pathway of the Skraup synthesis.
Representative Experimental Protocol: Synthesis of Quinoline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 24 g of aniline, 36 g of glycerol, and 19 g of nitrobenzene.
-
Acid Addition: Slowly and with vigorous stirring, add 40 mL of concentrated sulfuric acid through the dropping funnel. The addition should be done in small portions to control the exothermic reaction.
-
Heating: Once the addition is complete, heat the mixture to 140-150 °C for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it into a large beaker containing 500 mL of water. Steam distill the mixture to remove unreacted nitrobenzene.
-
Purification: Make the residue alkaline with a concentrated solution of sodium hydroxide and steam distill again. The quinoline will distill over with the steam. Extract the distillate with diethyl ether, dry the ethereal solution over anhydrous sodium sulfate, and remove the ether by distillation. The crude quinoline can be further purified by vacuum distillation.
The Doebner-von Miller Reaction: A Versatile α,β-Unsaturated Carbonyl Approach
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[10] Aniline reacts with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically hydrochloric acid or sulfuric acid.[10]
Causality in Experimental Choices: The choice of the α,β-unsaturated carbonyl compound directly dictates the substitution pattern on the resulting quinoline ring. For instance, crotonaldehyde will yield a 2-methylquinoline. The acid catalyst is essential for both the initial Michael addition and the subsequent cyclization and dehydration steps.
Reaction Mechanism Workflow
Caption: The general mechanism of the Doebner-von Miller reaction.
The Combes Quinoline Synthesis: An Acid-Catalyzed Cyclization of β-Diketones
The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of a strong acid catalyst, such as sulfuric acid, to form a 2,4-disubstituted quinoline.[10][11]
Causality in Experimental Choices: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the aniline ring, followed by dehydration to yield the quinoline. The strength of the acid is critical to promote the cyclization step.
Reaction Mechanism Workflow
Caption: The mechanistic pathway of the Combes quinoline synthesis.
The Friedländer Synthesis: Condensation of o-Aminoaryl Aldehydes or Ketones
The Friedländer synthesis is a versatile method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12][13][14][15] This reaction can be catalyzed by either acid or base.[14][15]
Causality in Experimental Choices: The choice of the α-methylene carbonyl compound allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinoline ring. The catalyst (acid or base) facilitates the initial condensation to form a Schiff base or an enamine, followed by an intramolecular aldol-type condensation and dehydration.[12]
Representative Experimental Protocol: Synthesis of 2-Phenylquinoline
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.42 g (20 mmol) of 2-aminoacetophenone and 2.12 g (20 mmol) of benzaldehyde in 40 mL of ethanol.
-
Catalyst Addition: Add 1.2 g (20 mmol) of potassium hydroxide and a few boiling chips.
-
Reflux: Reflux the mixture for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylquinoline.
The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines
This synthesis provides a route to 2-hydroxyquinolines (quinolones) and 4-hydroxyquinolines. The reaction of an aniline with a β-ketoester can proceed via two different pathways depending on the reaction temperature.[16] At lower temperatures, the Conrad-Limpach reaction occurs, leading to a 4-hydroxyquinoline.[16][17] At higher temperatures, the Knorr reaction is favored, yielding a 2-hydroxyquinoline.
Causality in Experimental Choices: The temperature control is the critical parameter that dictates the regioselectivity of the initial condensation between the aniline and the β-ketoester. At lower temperatures, the reaction favors the formation of an enamine intermediate, which upon cyclization gives the 4-hydroxyquinoline. At higher temperatures, an amide intermediate is formed, leading to the 2-hydroxyquinoline.
Reaction Pathways
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
II. Modern Frontiers in Quinoline Synthesis: Precision and Efficiency
While classical methods are foundational, modern organic synthesis demands greater efficiency, milder reaction conditions, and more precise control over substitution patterns. The following methodologies represent the cutting edge of polysubstituted quinoline synthesis.
Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and quinolines are no exception.[18] Catalysts based on palladium, copper, rhodium, and iridium enable a variety of C-C and C-N bond-forming reactions that can be orchestrated to construct the quinoline core.[19][20][21]
Causality in Experimental Choices: The choice of metal catalyst and ligands is crucial for achieving high yields and regioselectivity. For example, palladium catalysts are often used for coupling reactions involving aryl halides, while copper catalysts are effective for Ullmann-type C-N bond formations.[22] These methods often tolerate a wider range of functional groups compared to classical syntheses.
General Workflow for a Palladium-Catalyzed Synthesis
Caption: A generalized workflow for palladium-catalyzed quinoline synthesis.
C-H Activation Strategies: The Atom-Economical Approach
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds.[20][23] In the context of quinoline synthesis, C-H activation allows for the formation of C-C and C-N bonds without the need for pre-functionalized starting materials like organohalides or organometallics.[24]
Causality in Experimental Choices: These reactions are typically catalyzed by transition metals such as rhodium, ruthenium, or palladium.[19][20][21] The regioselectivity of the C-H activation is often directed by a coordinating group on one of the substrates. This approach is highly valued for its step- and atom-economy, aligning with the principles of green chemistry.
Metal-Free Synthetic Routes: Towards Greener Chemistry
In recent years, there has been a significant push to develop metal-free synthetic methodologies to reduce cost and environmental impact.[25][26] These approaches often utilize organocatalysts, iodine-mediated reactions, or radical-initiated cyclizations to construct the quinoline ring.[26]
Causality in Experimental Choices: Metal-free reactions often proceed through different mechanistic pathways compared to their metal-catalyzed counterparts. For instance, iodine can act as a catalyst to promote oxidative C-H/N-H annulation reactions. These methods offer an attractive alternative, particularly when metal contamination is a concern, as is often the case in the synthesis of active pharmaceutical ingredients.
III. Comparative Analysis of Synthetic Methodologies
| Method | Key Features | Advantages | Disadvantages |
| Skraup Synthesis | Aniline + Glycerol + H₂SO₄ + Oxidizing Agent | Simple starting materials, good for unsubstituted quinoline | Harsh conditions, exothermic, limited scope |
| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | Greater substrate scope than Skraup | Harsh acidic conditions, potential for side reactions |
| Combes Synthesis | Aniline + β-Diketone | Access to 2,4-disubstituted quinolines | Requires strong acid, limited to β-diketones |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | High versatility, broad substrate scope | Starting materials can be complex to synthesize |
| Conrad-Limpach-Knorr | Aniline + β-Ketoester | Access to hydroxyquinolines | Temperature-sensitive regioselectivity |
| Transition-Metal Catalysis | Cross-coupling and cyclization | Mild conditions, high functional group tolerance, excellent regioselectivity | Cost of catalysts, potential for metal contamination |
| C-H Activation | Direct functionalization of C-H bonds | High atom and step economy | Often requires directing groups, catalyst development is ongoing |
| Metal-Free Synthesis | Organocatalysis, iodine-mediated reactions | Avoids metal contamination, often greener | Scope may be more limited than metal-catalyzed methods |
IV. Conclusion: A Bright Future for Quinoline Synthesis
The synthesis of polysubstituted quinolines has evolved from classical, often forceful, methods to a sophisticated array of highly selective and efficient catalytic strategies. While the foundational named reactions remain valuable tools in the synthetic chemist's arsenal, the advent of transition-metal catalysis and C-H activation has opened new avenues for the construction of complex and functionally diverse quinoline derivatives.[19] The ongoing development of greener, metal-free alternatives further underscores the commitment of the scientific community to sustainable chemical synthesis.[25][26] For researchers in drug discovery and materials science, this expanding toolkit for quinoline synthesis provides unprecedented opportunities to design and create novel molecules with tailored properties, ensuring that the remarkable legacy of the quinoline scaffold will continue to grow for years to come.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 24, 2026, from [Link]
-
Synthesis of polysubstituted quinolines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025).
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594-18614.
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved January 24, 2026, from [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved January 24, 2026, from [Link]
-
Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. (n.d.). Retrieved January 24, 2026, from [Link]
-
Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
- El-Taweel, F. M., Ibrahim, D. A., & Hanna, M. A. (2001). Synthesis of Some New Quinoline Derivatives: New Routes to Synthesize Polysubstituted 2(1H)-quinolone Derivatives. Bollettino chimico farmaceutico, 140(5), 287-296.
-
Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press & Assessment. Retrieved January 24, 2026, from [Link]
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 72.
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]
-
Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. Retrieved January 24, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
- Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. (2025). Bentham Science Publishers.
-
"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 24, 2026, from [Link]
- SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025). Journal of the Chilean Chemical Society.
-
Conrad-Limpach reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668-1676.
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved January 24, 2026, from [Link]
-
Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc. (2021, January 29). YouTube. Retrieved January 24, 2026, from [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. youtube.com [youtube.com]
- 10. iipseries.org [iipseries.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. scribd.com [scribd.com]
- 17. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 19. mdpi.com [mdpi.com]
- 20. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Quinoline synthesis [organic-chemistry.org]
- 23. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2,8-dichloroquinoline Derivatives
Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for interactions with various biological targets. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the quinoline ring system can profoundly influence the physicochemical and pharmacological properties of the parent molecule. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins, making it a cornerstone of modern drug design.[4]
5-Bromo-2,8-dichloroquinoline and its derivatives are of particular interest to researchers in drug discovery. The specific substitution pattern of this scaffold offers a unique three-dimensional arrangement of electron-withdrawing and lipophilic groups, predisposing these molecules to exhibit a range of biological activities, including potential applications as antimicrobial, anticancer, and antimalarial agents.[1][5]
This comprehensive guide provides detailed synthetic protocols and the underlying chemical rationale for the preparation of 5-bromo-2,8-dichloroquinoline, designed for researchers, scientists, and professionals in the field of drug development.
Strategic Synthesis Pathway
The synthesis of 5-bromo-2,8-dichloroquinoline is a multi-step process that requires careful planning and execution. A logical and efficient synthetic route proceeds through the initial construction of a substituted quinoline core, followed by sequential halogenation steps. The proposed pathway leverages well-established and robust chemical transformations, including the Vilsmeier-Haack reaction and electrophilic aromatic substitution.
The overall synthetic workflow can be visualized as follows:
Figure 1: Proposed synthetic workflow for 5-bromo-2,8-dichloroquinoline derivatives.
Part 1: Synthesis of the 2-Chloro-3-formylquinoline Intermediate via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] A particularly useful application of this reaction is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7] This one-pot cyclization utilizes the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[6]
Reaction Mechanism Overview
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt.
-
Cyclization of N-Arylacetamide: The N-arylacetamide undergoes a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.[6]
Figure 2: Simplified Vilsmeier-Haack reaction mechanism for quinoline synthesis.
Detailed Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of acetanilides.[7][8]
Materials:
-
N-(2-methylphenyl)acetamide (o-acetotoluidide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 molar equivalents).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3 molar equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add a solution of N-(2-methylphenyl)acetamide (1 molar equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and reflux the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 2-chloro-8-methyl-3-formylquinoline.
Table 1: Representative Reaction Parameters
| Reagent | Molar Ratio | Key Considerations |
| N-(2-methylphenyl)acetamide | 1 | Starting material. |
| DMF | 3 | Reagent and solvent. Must be anhydrous. |
| POCl₃ | 3 | Reagent. Freshly distilled for best results. |
| Temperature | 0-90 °C | Initial cooling is crucial for reagent formation. |
| Reaction Time | 4-6 hrs | Monitor by TLC for completion. |
Part 2: Synthesis of 2,8-Dichloro-3-formylquinoline
With the 2-chloro-8-methyl-3-formylquinoline in hand, the next step is the conversion of the 8-methyl group to a chloro group. A common method to achieve this is through free-radical chlorination followed by dehydrochlorination, or more directly via a Sandmeyer-type reaction if an amino precursor is used. However, for the purpose of this guide, we will consider a direct chlorination approach on a precursor that would lead to an 8-chloro substituted quinoline. A more direct route would involve starting with an 8-chloro-substituted aniline in the Vilsmeier-Haack reaction.
Alternatively, if starting from 8-hydroxyquinoline, chlorination at the 2-position can be achieved using phosphorus oxychloride.[9]
Detailed Experimental Protocol: Synthesis of 2,8-dichloroquinoline from 8-chloro-2-quinolone
This protocol is based on the general principle of converting a quinolone to a chloroquinoline.
Materials:
-
8-chloro-2(1H)-quinolone
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, carefully add 8-chloro-2(1H)-quinolone to an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 molar equivalents).
-
Heat the mixture to reflux (around 105-110 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate or ammonium hydroxide, until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 2,8-dichloroquinoline.
Part 3: Synthesis of 5-Bromo-2,8-dichloroquinoline
The final step in the synthesis is the regioselective bromination of 2,8-dichloroquinoline at the 5-position. This is an electrophilic aromatic substitution reaction. The presence of the deactivating chloro groups and the protonated nitrogen under acidic conditions will direct the incoming electrophile.
Causality in Electrophilic Bromination
The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective method for the bromination of quinolines and isoquinolines.[10][11] The strong acid protonates the quinoline nitrogen, further deactivating the ring towards electrophilic attack, which can enhance selectivity.
Figure 3: Key steps in the electrophilic bromination of 2,8-dichloroquinoline.
Detailed Experimental Protocol: Synthesis of 5-Bromo-2,8-dichloroquinoline
This protocol is adapted from established procedures for the bromination of isoquinoline.[10][11]
Materials:
-
2,8-dichloroquinoline
-
Concentrated sulfuric acid (98%)
-
N-Bromosuccinimide (NBS)
-
Crushed ice
-
Aqueous ammonia solution (25%)
-
Diethyl ether or dichloromethane
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 2,8-dichloroquinoline to the stirred acid, ensuring the temperature remains below 20 °C.
-
Once the quinoline has dissolved, cool the solution to -20 to -15 °C using a dry ice-acetone bath.
-
Add N-Bromosuccinimide (NBS) (1.1 molar equivalents) portion-wise to the vigorously stirred solution, maintaining the temperature between -20 and -15 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Basify the cold aqueous solution to pH 9-10 by the slow addition of 25% aqueous ammonia, keeping the temperature below 20 °C.
-
Extract the product with diethyl ether or dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 5-bromo-2,8-dichloroquinoline.
Table 2: Summary of Halogenation Conditions
| Step | Reagents | Key Conditions | Expected Outcome |
| Chlorination (Position 2) | POCl₃ | Reflux, 2-3 hours | 2,8-dichloroquinoline |
| Bromination (Position 5) | NBS, Conc. H₂SO₄ | -20 to -15 °C, then room temp. | 5-Bromo-2,8-dichloroquinoline |
Conclusion and Future Directions
The synthetic pathways detailed in this guide provide a robust framework for the preparation of 5-bromo-2,8-dichloroquinoline and its derivatives. The Vilsmeier-Haack reaction offers an efficient entry point to the 2-chloroquinoline core, while subsequent halogenation steps allow for the precise installation of the desired substituents. The resulting 5-bromo-2,8-dichloroquinoline scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further derivatization of the formyl group (if present) or displacement of the chloro groups can provide access to a diverse chemical library for biological screening.
References
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Google Patents. (2002).
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- International Journal of Chemical Studies. (2021).
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
- ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ACS Publications. (n.d.).
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Bentham Science. (2025).
- PubMed Central. (2020). Recent advances in the synthesis and biologically and pharmaceutically active quinoline and its analogues: a review.
- NISCAIR. (n.d.).
- LibreTexts. (2018).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
- IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents.
- ACS Publications. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloroquinolines
Introduction: The Strategic Importance of Quinolines and Their Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. The ability to precisely modify this privileged heterocycle is paramount for developing new chemical entities with tailored properties. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for the functionalization of halo-quinolines. The inherent electron-deficient nature of the quinoline's pyridine ring makes positions C2 and C4 particularly susceptible to nucleophilic attack, especially when endowed with a good leaving group like a chlorine atom.[1]
This guide provides an in-depth exploration of the SNAr reaction on dichloroquinoline substrates. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, from solvent and base selection to temperature control, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for novel applications.
Pillar 1: The Mechanism and the Question of Regioselectivity
The efficacy of SNAr reactions on dichloroquinolines hinges on a deep understanding of the underlying reaction mechanism and the factors that govern regioselectivity.
The Addition-Elimination Pathway
The most widely accepted mechanism for the SNAr reaction is a two-step addition-elimination process.[2] In the initial, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] In the subsequent, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Caption: General two-step addition-elimination SNAr mechanism.
Controlling Regioselectivity: The C4 vs. C2 Position
In substrates like 2,4-dichloroquinoline, the two chlorine atoms are not electronically equivalent. The C4 position is significantly more reactive towards nucleophiles than the C2 position.[4] This pronounced regioselectivity can be attributed to electronic factors; theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4-position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This makes C4 the more electrophilic site and thus more susceptible to nucleophilic attack.[4][5]
-
First Substitution (C4): Reactions with one equivalent of a nucleophile under mild conditions (e.g., room temperature to ~80 °C) overwhelmingly yield the 4-substituted-2-chloroquinoline product.
-
Second Substitution (C2): Displacing the second chlorine at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures (often exceeding 100 °C) or microwave irradiation.[4]
This differential reactivity is a powerful synthetic tool, allowing for the sequential and regioselective introduction of two different nucleophiles.
Pillar 2: Field-Proven Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a wide array of substituted quinolines.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. Key stages include reaction setup under an inert atmosphere (if required), controlled heating and monitoring, a well-defined work-up procedure to isolate the crude product, and a final purification step.
Caption: General workflow for SNAr reactions on dichloroquinolines.
Protocol 2.1: Substitution with N-Nucleophiles (Amines)
This is one of the most common applications of SNAr on chloroquinolines, providing access to aminoquinolines, a key pharmacophore.
-
Objective: To synthesize a 4-amino-substituted quinoline from a dichloroquinoline precursor.
-
Materials:
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dichloroquinoline (e.g., 1.0 mmol, 198 mg for 4,7-dichloroquinoline) and the base (2.0 mmol, 276 mg for K₂CO₃).
-
Add the solvent (5-10 mL of DMF).
-
Add the amine nucleophile (1.1 mmol) to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours).[1] For many primary aliphatic amines, the reaction may proceed efficiently even at room temperature.[4]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing ice-water (50 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water and a small amount of cold diethyl ether to remove residual impurities.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water).[1]
-
-
Causality & Insights:
-
Solvent: DMF is an excellent choice as it is a polar aprotic solvent that can effectively solvate the cation of the base and the Meisenheimer intermediate, accelerating the reaction. Ethanol is a greener alternative that works well, especially for more reactive amines.[4]
-
Base: K₂CO₃ is a mild inorganic base sufficient for neutralizing the HCl generated. An organic base like DIPEA can be used if the starting materials or products are sensitive to inorganic bases.[4] If the amine nucleophile is used in excess, it can act as both the nucleophile and the base.[4]
-
Protocol 2.2: Substitution with O-Nucleophiles (Phenols)
This protocol allows for the synthesis of aryloxy-quinolines, which are prevalent in drug development.
-
Objective: To synthesize a 4-aryloxy-quinoline from a dichloroquinoline.
-
Materials:
-
Step-by-Step Methodology:
-
Caution: NaH is highly reactive and pyrophoric upon contact with water. Handle under an inert atmosphere (N₂ or Argon).
-
To a flame-dried, three-neck flask under an inert atmosphere, add the phenol (1.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH (1.2 mmol, 48 mg) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve the dichloroquinoline (1.0 mmol) in anhydrous THF (5 mL).
-
Transfer the dichloroquinoline solution to the flask containing the sodium phenoxide via cannula.
-
Heat the reaction mixture to reflux (~66 °C for THF) and stir for 8-24 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality & Insights:
-
Base: Phenols are not nucleophilic enough to react directly. A strong base like NaH is required to deprotonate the hydroxyl group, forming the much more nucleophilic phenoxide anion.[6]
-
Solvent: THF is a good choice for reactions involving NaH. For less reactive phenols, a higher boiling point solvent like xylene may be necessary to drive the reaction to completion.[1]
-
Pillar 3: Data, Characterization, and Troubleshooting
A self-validating protocol requires robust data and clear methods for product verification.
Comparative Data Presentation
The choice of reaction parameters significantly impacts the outcome. The table below summarizes typical conditions for the SNAr reaction on 4,7-dichloroquinoline.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenol | PolyDMAP™ | Xylene | Reflux (~139) | 18 | 86 | [1] |
| Isoeugenol | K₂CO₃ | DMF | Reflux | Overnight | 63 | [1] |
| Morpholine | K₂CO₃ | DMF | 120 | 24 | 92 | [1] |
| Thiophenol | None (Pyridine as solvent) | Pyridine | Reflux | 4 | 75 | [1] |
Product Characterization
Confirming the identity and purity of the final product is a critical final step.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For regioselective products, the change in the chemical shifts of the quinoline ring protons provides clear evidence of substitution. 2D-NMR techniques (COSY, HSQC, HMBC) are invaluable for unambiguously assigning the substitution pattern, especially when multiple regioisomers are possible.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.
-
HPLC: To determine the purity of the final product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Temperature too low.3. Inactive base or insufficient amount.4. Poor quality solvent/reagents. | 1. Use a stronger base (e.g., NaH for O-nucleophiles).2. Increase the reaction temperature or use microwave heating.3. Use fresh, anhydrous base and solvent.4. Check the purity of all starting materials. |
| Formation of Byproducts | 1. Di-substitution at C2 and C4.2. Degradation of starting material/product. | 1. Lower the reaction temperature and use only a slight excess (1.0-1.1 eq) of the nucleophile.2. Run the reaction under an inert atmosphere; decrease reaction time. |
| Poor Regioselectivity | 1. Reaction temperature is too high, allowing for substitution at the less-reactive C2 position. | 1. Perform the reaction at the lowest possible temperature that allows for reasonable conversion (start at room temperature and gradually increase). |
References
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. BenchChem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Aromatic Nucleophilic Substitution. Fisher Scientific.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
- Concerted Nucleophilic Aromatic Substitutions.
- Nucleophilic Arom
- Nucleophilic Arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Nucleophilic Substitution [fishersci.it]
Application Notes & Protocols: Investigating 5-Bromo-2,8-dichloroquinoline in Cancer Cell Line Studies
Introduction: The Rationale for Investigating Halogenated Quinolines in Oncology
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. In oncology, quinoline derivatives have emerged as a promising class of compounds due to their diverse mechanisms of action.[1][2] These mechanisms often include the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways that drive tumor progression.[1][2][3]
The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, improve membrane permeability, and alter electronic distribution, potentially leading to stronger interactions with cellular targets.[4] While 5-Bromo-2,8-dichloroquinoline is a novel investigational compound, its structural alerts suggest a strong potential for anticancer activity, warranting a systematic evaluation of its effects on cancer cell lines.
This guide provides a comprehensive framework for the initial in vitro characterization of 5-Bromo-2,8-dichloroquinoline. The protocols detailed herein are designed to be self-validating, providing a clear rationale for each experimental step and enabling researchers to generate robust and reproducible data.
Experimental Framework: A Multi-Faceted Approach to Characterization
The initial assessment of a novel compound like 5-Bromo-2,8-dichloroquinoline requires a tiered approach. We begin with a broad screening for cytotoxicity to identify sensitive cancer cell lines and determine effective concentration ranges. Subsequently, we delve into mechanistic studies to elucidate how the compound exerts its effects, focusing on apoptosis and cell cycle perturbations, which are common mechanisms for quinoline derivatives.[2][3]
Figure 1: A tiered experimental workflow for the in vitro characterization of 5-Bromo-2,8-dichloroquinoline.
Part 1: Determining Cytotoxicity and IC50 Values
The first critical step is to assess the cytotoxic potential of 5-Bromo-2,8-dichloroquinoline across a panel of representative cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[5][6]
Protocol 1: MTT Cell Viability Assay
Rationale: This protocol is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
5-Bromo-2,8-dichloroquinoline
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-Bromo-2,8-dichloroquinoline in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[7]
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[7] The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7]
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. response).
-
Data Presentation: Hypothetical IC50 Values
The results of the cytotoxicity screening can be effectively summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | 5-Bromo-2,8-dichloroquinoline IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| A549 | Lung Carcinoma | 12.2 | 1.5 |
| HCT116 | Colorectal Carcinoma | 5.3 | 0.7 |
| MRC-5 | Normal Lung Fibroblast | > 50 | 2.8 |
Part 2: Investigating the Mechanism of Cell Death
Once the cytotoxic efficacy of 5-Bromo-2,8-dichloroquinoline is established, the next logical step is to understand how it induces cell death. Many quinoline-based anticancer agents function by inducing apoptosis.[2]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Sensitive cancer cell line (e.g., HCT116)
-
6-well plates
-
5-Bromo-2,8-dichloroquinoline
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 5-Bromo-2,8-dichloroquinoline at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations will be distributed into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many cytotoxic agents, including quinoline derivatives, can cause cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cell proliferation. PI staining of DNA allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Sensitive cancer cell line (e.g., HCT116)
-
6-well plates
-
5-Bromo-2,8-dichloroquinoline
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Potential Signaling Pathways and Further Investigation
The induction of apoptosis and cell cycle arrest by quinoline derivatives can be mediated by various signaling pathways. Based on existing literature for similar compounds, potential mechanisms for 5-Bromo-2,8-dichloroquinoline could involve:
-
Inhibition of Topoisomerases: Some quinoline compounds interfere with DNA replication by inhibiting topoisomerase I or II.
-
Kinase Inhibition: They can act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as EGFR or VEGFR.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to DNA damage and trigger apoptosis.
Figure 3: Potential mechanisms of action for 5-Bromo-2,8-dichloroquinoline.
Further experiments, such as Western blotting for key proteins in these pathways (e.g., phosphorylated forms of kinases, DNA damage markers like γH2AX), would be necessary to confirm the precise mechanism of action.
Conclusion and Future Directions
These application notes provide a robust and logical framework for the initial in vitro characterization of 5-Bromo-2,8-dichloroquinoline as a potential anticancer agent. By systematically evaluating its cytotoxicity, and dissecting its effects on apoptosis and the cell cycle, researchers can build a strong foundation for further preclinical development. The presented protocols, rooted in established methodologies for similar chemical classes, offer a reliable starting point for uncovering the therapeutic potential of this novel compound. Subsequent studies should focus on elucidating the specific molecular targets and exploring its efficacy in more complex models, such as 3D spheroids and in vivo xenografts.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
-
Mai, A., Rotili, D., Tarantino, D., Ornaghi, P., Tognali, D., Cosconati, S., ... & Sbardella, G. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 12(2), 447. [Link]
-
Abbas, M., Harrath, A. H., Al-Yahya, S., Al-Otaibi, S. Q., Al-Olayan, E. M., Abdel-Gaber, R., ... & Al-Salahi, R. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Saudi Journal of Biological Sciences, 26(7), 1802-1809. [Link]
-
Fikroh, R. A., Nurohmah, B. A., & Ambarsari, L. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4, 5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ALCHEMY Jurnal Penelitian Kimia, 16(1), 58-65. [Link]
-
Saha, B., Singh, S. K., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Mallet, F., Gbeha, E., Levasseur, M., Poirier, D., & Fortin, S. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(6), 995-1001. [Link]
-
Liang, C., Qin, Q., Liang, H., & Chen, Z. (2023). Platinum (II) 5-substituted-8-hydroxyquinoline coordination compounds induces mitophagy-mediated apoptosis in A549/DDP cancer cells. Journal of Inorganic Biochemistry, 242, 112152. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved January 24, 2026, from [Link]
-
Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ökten, S., Taşkın-Tok, T., Yılmaz, B., Öztürk, Z., Çakmak, O., & Soyer, Z. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 820-830. [Link]
-
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
-
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]
-
Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co (iii) complex in human cancer cell lines. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., ... & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2, 3-dioxygenase. Oncogene, 27(20), 2851-2857. [Link]
-
Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3, 4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (n.d.). ScholarWorks@UTEP. Retrieved January 24, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells [mdpi.com]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 5-Bromo-2,8-dichloroquinoline
Introduction: The Analytical Imperative for 5-Bromo-2,8-dichloroquinoline
5-Bromo-2,8-dichloroquinoline is a halogenated quinoline derivative, a class of compounds recognized for its broad utility in medicinal chemistry and materials science. As a critical intermediate or potential impurity in the synthesis of pharmaceuticals and other high-value chemical entities, the ability to accurately and reliably quantify 5-Bromo-2,8-dichloroquinoline is paramount. This document provides a comprehensive guide to the analytical methodologies for its quantification, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and draw from methodologies developed for structurally similar halogenated quinolines, ensuring a robust starting point for method development and validation. All methods are presented with the necessary detail to be implemented in a modern analytical laboratory and are framed within the context of international regulatory standards for analytical procedure validation.[1][2][3][4]
Physicochemical Properties of 5-Bromo-2,8-dichloroquinoline
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Chemical Formula | C₉H₄BrCl₂N | [5] |
| Molecular Weight | 276.94 g/mol | [5] |
| Appearance | Typically a solid powder | [6] |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from similar compounds |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical analysis, offering a balance of selectivity, sensitivity, and cost-effectiveness for the routine quantification of small molecules.[7][8][9] For 5-Bromo-2,8-dichloroquinoline, a reversed-phase HPLC method is the most logical approach, leveraging the compound's non-polar nature.
Causality in Method Design: Why These Parameters?
-
Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which will effectively retain the non-polar 5-Bromo-2,8-dichloroquinoline through hydrophobic interactions. The choice of a reputable brand and modern particle technology (e.g., superficially porous particles) will enhance peak shape and efficiency.
-
Mobile Phase: A combination of acetonitrile and water is a standard choice for reversed-phase chromatography. Acetonitrile is favored over methanol in this case for its lower viscosity and stronger elution strength for a compound of this polarity. A small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by ensuring the analyte is in a single ionic form and to sharpen peaks by interacting with residual silanols on the silica support.
-
Detection: The quinoline ring system contains a chromophore that absorbs UV light. A preliminary scan of the UV spectrum of 5-Bromo-2,8-dichloroquinoline in the mobile phase would determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity. For many quinoline derivatives, this is typically in the range of 220-260 nm.[9]
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (optional, LC-MS grade).
-
5-Bromo-2,8-dichloroquinoline reference standard.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides the aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient Elution | 0-15 min: 50% B to 95% B15-20 min: 95% B20.1-25 min: 50% B | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more retained impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | Determine λmax (e.g., 245 nm) | Maximizes sensitivity. |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity needs. |
3. Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 5-Bromo-2,8-dichloroquinoline reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial gradient conditions).
-
Sample Preparation: Accurately weigh the sample containing 5-Bromo-2,8-dichloroquinoline and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and response factor.
-
Quantify the amount of 5-Bromo-2,8-dichloroquinoline in the sample by interpolating its peak area from the calibration curve.
-
The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][3][4]
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[10][11] This technique offers definitive identification based on mass-to-charge ratio and fragmentation patterns, minimizing matrix interference. The protocol outlined below is adapted from a validated method for a structurally similar compound, 7-bromo-5-chloroquinolin-8-ol.[10]
Causality in Method Design: Why These Parameters?
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the nitrogen atom in the quinoline ring is basic and can be readily protonated to form a [M+H]⁺ ion.
-
Mass Analysis: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). This mode provides excellent sensitivity and selectivity by monitoring a specific precursor ion to product ion transition.
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, protein precipitation is a straightforward and effective method to remove the bulk of interfering macromolecules.[10] For less complex matrices, a "dilute-and-shoot" approach may be sufficient.[12]
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile and Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
5-Bromo-2,8-dichloroquinoline reference standard.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another halogenated quinoline).
2. LC and MS Conditions:
Liquid Chromatography:
| Parameter | Recommended Condition |
|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Elution | A fast gradient is suitable for high-throughput analysis. e.g., 0-2 min: 10% B to 95% B; 2-3 min: 95% B; 3.1-4 min: 10% B |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion ([M+H]⁺) | m/z 277.9 (based on the most abundant isotopes) |
| Product Ion(s) | To be determined by infusing a standard solution and performing a product ion scan. A characteristic fragmentation would likely involve the loss of HCl or Br. |
| MRM Transition | e.g., m/z 277.9 → [Product Ion] |
| Collision Energy (CE) | To be optimized for the specific MRM transition. |
| Source Parameters | To be optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas flows). |
3. Sample Preparation (from a biological matrix):
-
To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Data Analysis and Validation:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance) for parameters such as selectivity, matrix effect, recovery, and stability.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] Given its likely volatility, 5-Bromo-2,8-dichloroquinoline should be amenable to GC analysis. GC-MS offers high chromatographic resolution and definitive identification from mass spectra.
Causality in Method Design: Why These Parameters?
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. This type of stationary phase separates compounds primarily based on their boiling points and provides good general-purpose separation.
-
Inlet: A split/splitless inlet is standard. Splitless mode is preferred for trace analysis to ensure the entire injected sample reaches the column. A high inlet temperature is required to ensure the rapid and complete vaporization of the analyte.
-
Ionization: Electron Ionization (EI) is a robust and common technique that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless inlet and a mass selective detector (MSD).
-
A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
-
Helium (carrier gas, high purity).
-
5-Bromo-2,8-dichloroquinoline reference standard.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (with a 1-minute purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min at 300 °C |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 50-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and key fragment ions. |
3. Sample Preparation:
-
Prepare standards and samples in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the final concentration is appropriate for the sensitivity of the instrument.
4. Data Analysis and Validation:
-
For quantitative analysis in SIM mode, use the peak area of a characteristic ion.
-
Construct a calibration curve and validate the method for the parameters outlined in the HPLC section, following ICH guidelines.[1][2][3]
Visualization of Analytical Workflows
HPLC/LC-MS Sample Preparation and Analysis Workflow
Caption: Workflow for HPLC-UV and LC-MS/MS analysis.
GC-MS Sample Preparation and Analysis Workflow
Caption: Workflow for GC-MS analysis.
References
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. Available at: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
-
The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. Available at: [Link]
-
To analyze a dye sample for Quinoline, what kind of test or analysis would you do? ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect. Available at: [Link]
-
ICH Q2(R1) Validation of analytical procedures: text and methodology. European Medicines Agency. Available at: [Link]
-
Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction. ScienceDirect. Available at: [Link]
-
Index Gas Chromatography. Teknokroma. Available at: [Link]
-
Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. PubMed. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]
-
Sample Preparation in Analytical Chemistry. Austin Publishing Group. Available at: [Link]
-
HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
-
5-Bromo-8-Hydroxyquinoline 96.0%(GC). PureSynth. Available at: [Link]
-
Analytical methods and achievability. National Center for Biotechnology Information. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
8-bromo-5-chloro-3-iodoquinoline. PubChem. Available at: [Link]
-
4,5-Dichloroquinoline. PubChem. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. 1343934-72-4 | 5-Bromo-2,8-dichloroquinoline - Moldb [moldb.com]
- 6. 5-BROMO-2-CHLOROQUINOLINE | 99455-13-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Electron-Deficient Quinolines
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet crucial transformations. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your path to success is both clear and scientifically grounded.
Introduction: The Challenge of Electron-Deficient Quinolines
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science. However, when functionalized with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), these systems present unique hurdles in Suzuki-Miyaura coupling. While the electron-deficient nature of the quinoline ring can facilitate the initial oxidative addition step of the catalytic cycle, it can also introduce a host of competing side reactions and catalyst inhibition pathways.[1][2] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses common issues encountered during the Suzuki-Miyaura coupling of electron-deficient quinolines, offering solutions grounded in the reaction mechanism.
Q1: My reaction is suffering from low yield or has stalled completely. Where do I start?
Low conversion is the most common issue. A systematic evaluation of your reaction parameters is crucial.
A1: Initial Checks and Core Principles
-
Integrity of Reagents and Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[1] Ensure all reagents are of high purity and solvents are thoroughly degassed. Boronic acids, in particular, can degrade over time; using fresh or recently purified reagents is recommended. The reaction must be maintained under a strictly inert atmosphere (argon or nitrogen).
-
Catalyst, Ligand, and Base Combination: This is the most critical triumvirate in any Suzuki-Miyaura coupling. For electron-deficient quinolines, a one-size-fits-all approach is rarely successful. A screening of different combinations is often necessary.
Q2: I've confirmed my reagents are pure and my setup is inert, but the yield is still poor. What's the next step?
A2: Deep Dive into the Catalytic System
The issue likely lies within the intricate balance of the catalytic cycle. Let's break it down:
-
The Oxidative Addition Advantage: Electron-withdrawing groups on the quinoline ring generally accelerate the oxidative addition of the haloquinoline to the Pd(0) center, which is often the rate-limiting step.[2][3] This is a theoretical advantage that we must leverage.
-
The Ligand's Role: For less reactive halides (especially chlorides), the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote oxidative addition.[1][4] Consider ligands such as SPhos , RuPhos , or BrettPhos .[2] N-heterocyclic carbene (NHC) ligands, often found in pre-catalysts like PEPPSI-IPr , are also highly effective for challenging couplings.[5]
-
Base Selection - A Balancing Act: The base plays a crucial role in activating the boronic acid for transmetalation.[6] However, strong bases can promote unwanted side reactions, particularly with sensitive substrates.
-
For robust systems, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary, especially when using chloroquinolines.
-
For substrates with base-sensitive functional groups, milder bases such as KF can be effective.[6]
-
-
Catalyst Inhibition - The Quinoline's "Dark Side": The lone pair of electrons on the quinoline's nitrogen atom can coordinate to the palladium center, acting as a ligand and potentially inhibiting the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles. Using a higher ligand-to-palladium ratio can sometimes mitigate this effect by competing for coordination sites on the palladium.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Sources
Technical Support Center: Regioselective Functionalization of Dichloroquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of dichloroquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively modifying the quinoline scaffold. Dichloroquinolines are pivotal building blocks in the synthesis of pharmaceuticals, including antimalarials like chloroquine, but controlling reactivity at a specific chloro-substituted position in the presence of another presents a significant synthetic challenge.[1][2]
This document provides troubleshooting guides for common experimental issues and answers frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve your desired regiochemical outcomes with confidence.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the functionalization of dichloroquinolines, particularly in the context of transition-metal-catalyzed cross-coupling reactions.
Problem 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Scenario: You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig amination on a dichloroquinoline (e.g., 2,4-dichloroquinoline or 4,7-dichloroquinoline), but the reaction is occurring at the undesired chlorine position, or you are getting a mixture of regioisomers.
Root Cause Analysis & Solutions:
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalo-N-heteroarenes is a delicate balance of electronic and steric factors, primarily dictated by the initial oxidative addition step.[3] Conventionally, C-Cl bonds alpha to the heterocyclic nitrogen (e.g., C2 or C4) are more electron-deficient and thus more reactive towards oxidative addition with a Pd(0) catalyst.[3][4] However, this intrinsic reactivity can be modulated or even overturned through strategic selection of reaction parameters.
Q: My coupling on 2,4-dichloroquinoline is defaulting to the C2 position, but I need to functionalize C4. What should I do?
A: This is a classic challenge, as the C2 position is often more reactive. To favor the C4 position, you must create conditions where oxidative addition at C2 is disfavored or addition at C4 is accelerated.
-
Modify the Ligand: This is the most powerful tool for altering regioselectivity.
-
Increase Steric Bulk: Switching from standard phosphine ligands (e.g., PPh₃) to very bulky, electron-rich ligands can dramatically shift selectivity. Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity by sterically disfavoring approach to the more hindered C2 position.[4] Similarly, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) can influence the outcome.
-
Causality: A bulky ligand increases the steric footprint of the palladium catalyst. The oxidative addition transition state at the C2 position, which is flanked by the quinoline nitrogen and the C3-H, becomes more sterically congested and energetically unfavorable compared to the more accessible C4 position.
-
-
Consider Ligand-Free Conditions: In some cases, "ligand-free" conditions, often referred to as Jeffery conditions (using a phase-transfer co-catalyst like a tetraalkylammonium salt), can surprisingly enhance selectivity for the less conventionally reactive site.[4] This approach works best for Suzuki couplings and can invert the expected selectivity by an order of magnitude.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Problem 2: Low Yields and Stalled Reactions
Scenario: Your reaction shows the correct regioselectivity, but the conversion is low even after extended reaction times. TLC or LC-MS analysis shows significant amounts of remaining starting material.
Root Cause Analysis & Solutions:
Q: My Suzuki coupling on 4,7-dichloroquinoline is selective for C4 but stalls at 30% conversion. What's wrong?
A: Stalled reactions are often due to catalyst deactivation, issues with reagents, or suboptimal reaction conditions.
-
Catalyst Deactivation:
-
Cause: The active Pd(0) species can be sensitive. It can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations. The ligand itself can also degrade.
-
Solution:
-
Use a more robust pre-catalyst: Instead of using Pd(OAc)₂ or Pd₂(dba)₃ directly, consider using a pre-formed pre-catalyst (e.g., G3 or G4 palladacycles) that generates the active Pd(0) species more cleanly in situ.
-
Increase Ligand-to-Metal Ratio: A slight excess of the ligand can help stabilize the active catalytic species and prevent aggregation. Try increasing the ratio from 1:1 to 1.2:1 or 1.5:1 (catalyst:ligand).
-
Ensure Anaerobic Conditions: Rigorously de-gas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Boronic Acid Instability:
-
Cause: Boronic acids can undergo protodeborylation (replacement with -H) or form inactive boroxines, especially in the presence of water and at high temperatures.
-
Solution:
-
Use the boronic acid as the limiting reagent if it is precious, but if yields are the problem, a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Use anhydrous solvents and reagents where possible.
-
Consider using more stable boron reagents, such as MIDA boronates or potassium trifluoroborate salts.
-
-
-
Incorrect Base or Solvent:
-
Cause: The base is crucial for the transmetalation step. An inappropriate base (too weak, too strong, or poorly soluble) can halt the catalytic cycle.
-
Solution: The choice of base is highly dependent on the specific coupling reaction. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are required. Ensure the chosen base is sufficiently soluble in the reaction solvent. Sometimes a mixed solvent system (e.g., Toluene/Water) can improve performance.
-
Problem 3: Formation of Diarylated and Homocoupled Side Products
Scenario: Your reaction produces the desired mono-functionalized product, but you also observe significant amounts of the di-functionalized quinoline and/or homocoupling of your coupling partner (e.g., biphenyl from phenylboronic acid).
Q: How can I prevent the second chlorine from reacting after the first successful coupling?
A: Achieving mono-selectivity requires stopping the reaction after the first catalytic cycle is complete but before the second, slower cycle begins on the product.
-
Control Stoichiometry: Use the coupling partner as the limiting reagent. A stoichiometry of 1.0 equivalent of dichloroquinoline to 0.9-0.95 equivalents of the boronic acid or amine can effectively starve the catalyst once the initial starting material is consumed, preventing over-reaction.[3]
-
Lower Reaction Temperature: The second coupling step (functionalizing the mono-substituted product) often has a higher activation energy. Lowering the temperature can significantly slow down this second reaction relative to the first, increasing the yield of the mono-functionalized product.
-
Shorter Reaction Time: Carefully monitor the reaction by GC/LC-MS. Stop the reaction as soon as the dichloroquinoline starting material has been consumed to prevent the accumulation of the diarylated product.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: For a generic dichloroquinoline like 4,7-dichloroquinoline, which chlorine is inherently more reactive in cross-coupling reactions?
A1: The C4 chlorine is generally more reactive in palladium-catalyzed cross-coupling reactions. The proximity of the electron-withdrawing quinoline nitrogen atom makes the C4 position more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This is a common reactivity pattern in N-heterocycles.[3][4] The C7 position on the benzenoid ring is less activated. This inherent difference is the foundation upon which selective functionalization is built. For instance, in the synthesis of antimalarial drugs, the C4 position of 4,7-dichloroquinoline is often targeted first for nucleophilic substitution or coupling.[1][2]
Q2: How can I use a directing group to functionalize a C-H bond on the dichloroquinoline ring instead of a C-Cl bond?
A2: C-H activation is a powerful, atom-economical strategy that complements traditional cross-coupling.[5] To achieve regioselectivity, a directing group (DG) is typically installed on the quinoline. The DG coordinates to the metal catalyst (e.g., Pd, Rh, Ru) and delivers it to a specific, often ortho, C-H bond.[6][7] For example, an amide group at the C8 position can direct functionalization to the C7 position. The choice of directing group is critical for controlling which C-H bond is activated.[8][9]
Q3: What is the purpose of using a quinoline N-oxide, and how does it affect regioselectivity?
A3: Converting the quinoline nitrogen to an N-oxide is a powerful strategy to alter the electronic properties of the ring and enable new modes of reactivity.[10] The N-oxide group is strongly electron-donating through resonance but electron-withdrawing through induction. A key application is directing C-H functionalization to the C2 and C8 positions.[11] The oxygen atom can act as a built-in directing group, coordinating to the metal catalyst and facilitating C-H activation at these sites. For example, Rh(III)-catalyzed C-8 alkylation of quinoline N-oxides proceeds in excellent yields.[10] The N-oxide can typically be removed later via reduction (e.g., with PCl₃ or PPh₃) to yield the functionalized quinoline.
Q4: My desired functionalization is proving impossible with my current dichloroquinoline isomer. What are my options?
A4: Sometimes, the desired regiochemistry is best achieved by starting with a different isomer or by using a multi-step sequence. Consider a "functional group interconversion" strategy. For example, if direct amination at C7 is difficult, it might be easier to perform a Suzuki coupling at C7 to install a nitroaryl group, which can then be reduced to the desired amine. Alternatively, magnesiation reactions using reagents like i-PrMgCl·LiCl or TMP-bases can achieve regioselective metalation at positions that are difficult to access via other means, followed by trapping with an electrophile.[12][13]
Section 3: Key Experimental Protocol
Protocol: Regioselective Sonogashira Coupling at the C2 Position of 2,4-Dichloroquinoline
This protocol is adapted from methodologies that leverage the higher intrinsic reactivity of the C2 position to achieve selective alkynylation.[14]
Materials:
-
2,4-Dichloroquinoline (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Palladium on Carbon (Pd/C, 10%) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (Solvent and Base)
-
Anhydrous Toluene (Co-solvent, optional)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dichloroquinoline, Pd/C, PPh₃, and CuI.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous DIPA (or a mixture of DIPA/Toluene). Stir the suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-alkynyl-4-chloroquinoline.
Self-Validation:
-
Expected Outcome: The product should be the C2-alkynylated isomer. This can be confirmed by ¹H NMR, where the characteristic quinoline proton shifts will differ significantly from the starting material and the C4-alkynylated isomer.
-
Purity Check: Purity should be assessed by LC-MS and ¹H NMR. The absence of starting material and the C4-isomer confirms the reaction's success and selectivity.
Causality: This reaction exploits the enhanced reactivity of the C2-Cl bond. The use of a Pd/Cu co-catalytic system is classic for Sonogashira couplings. PPh₃ serves as the ligand to stabilize the palladium catalyst.[14]
General Palladium Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
-
Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]
-
Kaur, H., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). A possible mechanism for the CDC reaction of 4,7-dichloroquinoline with 1,1,1,3,3,3-hexafluoroisopropanol. RSC Advances, 10(34), 20235-20239. Available at: [Link]
-
Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Shields, B. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(15), 2095-2108. Available at: [Link]
-
Reddy, V. R., et al. (2014). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 10, 1864-1870. Available at: [Link]
-
Balkenhohl, M., et al. (2016). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 18(11), 2774-2777. Available at: [Link]
-
Saint-Denis, T. G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(24), 9193-9245. Available at: [Link]
-
Kumar, A., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. ChemistrySelect, 9(33). Available at: [Link]
-
Balkenhohl, M., et al. (2016). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. ACS Publications. Available at: [Link]
-
Shields, B. J., et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Marco-Contelles, J., et al. (2004). Regioselectivity of Friedländer Quinoline Syntheses. The Journal of Organic Chemistry, 69(22), 7483-7489. Available at: [Link]
-
Ademola, J. I., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 17(2), 1335-1375. Available at: [Link]
-
Christensen, M., et al. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. arXiv. Available at: [Link]
-
Unge, J., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews. Available at: [Link]
-
Thomson, A. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(14), 3204-3207. Available at: [Link]
-
Palyulin, V. A., et al. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. International Journal of Molecular Sciences, 25(24), 13575. Available at: [Link]
-
Bentabed-Ababsa, G., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. Available at: [Link]
-
Rawat, M., et al. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(23), 9207-9221. Available at: [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]
-
Chemistry university. (2021). Regioselectivity in Alkene Formations (organic synthesis). YouTube. Available at: [Link]
-
Szałkowska, K., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(23), 7249. Available at: [Link]
-
Kumar, A., et al. (2025). Csp2-O and C-C Bond Formation via Pd-Catalyzed Coupling Reaction of 2,4-Dichloroquinazoline. ResearchGate. Available at: [Link]
-
Bacon, J. W., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E, 68(Pt 10), o2885. Available at: [Link]
-
Hu, Y., et al. (2023). Regioselective syn-1,2-hydroarylation of internal alkynes. Organic Chemistry Frontiers, 10(14), 3532-3538. Available at: [Link]
-
Chen, G., et al. (2015). σ-Chelation-directed C–H functionalizations using Pd(ii) and Cu(ii) catalysts: regioselectivity, stereoselectivity and catalytic turnover. Organic & Biomolecular Chemistry, 13(21), 5874-5883. Available at: [Link]
-
LibreTexts. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. Available at: [Link]
-
Wang, S., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(30), 16866-16877. Available at: [Link]
-
Bhunia, S., et al. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. Angewandte Chemie International Edition, 56(51), 16136-16179. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available at: [Link]
-
A-Z. El-Faham, et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(1), 226. Available at: [Link]
-
Shields, B. J., et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Zmitrovich, N. V., et al. (2022). A Regioselective Synthesis of Novel Functionalized Organochalcogen Compounds by Chalcogenocyclofunctionalization Reactions Based on Chalcogen Halides and Natural Products. Molecules, 27(19), 6296. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 12. Multiple regioselective functionalizations of quinolines via magnesiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Cytotoxicity of Substituted Quinoline Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Potential of the Quinoline Scaffold in Oncology
The quinoline ring, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its derivatives have been a focal point in the quest for novel anticancer agents due to their demonstrated ability to interfere with various cellular processes essential for cancer cell proliferation and survival.[4][5][6] Quinoline-based compounds have shown efficacy through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[4][5][6] This guide provides a comparative analysis of the cytotoxicity of various substituted quinoline derivatives against different cancer cell lines, supported by experimental data from recent literature. We will delve into the structure-activity relationships that govern their cytotoxic potential and explore the underlying molecular mechanisms.
Comparative Cytotoxicity of Substituted Quinoline Derivatives: A Data-Driven Overview
The cytotoxic efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core. The following table summarizes the cytotoxic activity (IC50 values) of representative substituted quinoline derivatives against a panel of human cancer cell lines, as determined by various in vitro assays.
| Derivative Class | Specific Compound/Substitution | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| 4-Aminoquinolines | 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 (Breast) | More potent than Doxorubicin | SRB | [4] |
| N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine | MCF-7 (Breast) | More potent than Doxorubicin | SRB | [4] | |
| 2,8-Bis(trifluoromethyl)quinolines | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | MTT | [4] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | MTT | [4] | |
| Quinoline-Chalcone Hybrids | Compound 55 (Cinchona fragment with triazole linker) | PANC-1 (Pancreatic) | Low-to-submicromolar | Not Specified | [6] |
| Pyrazolo[4,3-f]quinolines | Compound 2E (Chromeno-pyrazolo[4,3-f]quinoline) | NUGC-3 (Gastric) | -17.83% cell proliferation | Not Specified | [7] |
| Compound 2P (Chromeno-pyrazolo[4,3-f]quinoline) | NUGC-3 (Gastric) | -22.67% cell proliferation | Not Specified | [7] | |
| Quinazolinone Derivatives | Compound 11g (Nitro substituent) | HeLa (Cervical) | 10 | MTT | [8] |
| Poly-functionalised Dihydropyridine Quinolines | Compound A4 | A549 (Lung) | Dose-dependent toxicity at 250 µM | MTT | [2] |
| Compound A8 | A549 (Lung) | Highest toxicity at 125, 250, and 500 µM | MTT | [2] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals critical insights into the structure-activity relationships of quinoline derivatives:
-
Substitution at Position 4: The 4-amino group is a key pharmacophore, with various substitutions significantly enhancing cytotoxic activity. For instance, the introduction of a 7-(trifluoromethyl) group coupled with an N-aryl substituent leads to potent antiproliferative effects against MCF-7 breast cancer cells.[4]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) at positions 2 and 8, and nitro (NO2) groups, often correlates with increased cytotoxicity.[4][8][9] This is exemplified by the potent activity of 2,8-bis(trifluoromethyl)quinolines and the nitro-substituted quinazolinone derivative 11g .[4][8]
-
Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as chalcones, can lead to compounds with enhanced potency and potentially novel mechanisms of action.[6]
-
Fused Ring Systems: The fusion of other heterocyclic rings to the quinoline core, as seen in pyrazolo[4,3-f]quinolines, can result in highly active compounds, although the structure-activity relationship can be complex.[7]
-
Criticality of Substitution at Position 3: For some series of quinoline derivatives, a substituent at the 3-position of the quinoline ring is absolutely essential for their biological activity.[10][11]
Mechanistic Insights into Quinoline-Mediated Cytotoxicity
Substituted quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.
Induction of Apoptosis
A primary mechanism by which many quinoline derivatives induce cancer cell death is through the activation of the apoptotic cascade. This can be initiated via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
For example, certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[12] This process is often calcium-dependent and involves the activation of cysteine proteases.[12]
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Cell Cycle Arrest
Another common mechanism is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M or S phase). This prevents cancer cells from progressing through division and ultimately leads to cell death.[4][6] The combination of quinolines with chloroquine has been reported to cause growth suppression in MCF-7 cells by strongly suppressing E2F1, resulting in cell cycle arrest.[4][6]
Caption: Quinoline-induced cell cycle arrest via E2F1 suppression.
Inhibition of Key Enzymes and Proteins
Quinoline derivatives can also target specific enzymes and proteins that are crucial for cancer cell survival and proliferation. These include:
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by quinoline derivatives leads to DNA damage and cell death.[1][5]
-
Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are critical for cell division. Some quinoline derivatives act as antimitotic agents by inhibiting tubulin polymerization, similar to established drugs like colchicine.[1][5][13]
-
Kinases: Many quinoline-based small molecules have been developed as kinase inhibitors, targeting key signaling pathways involved in cancer progression.[3][5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
ELISA plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline derivative in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinoline derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using an ELISA plate reader, with a reference wavelength of 690 nm.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Mean absorbance of treated wells / Mean absorbance of control wells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
Substituted quinoline derivatives continue to be a promising class of compounds in the development of novel anticancer therapies.[2][4][5] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their cytotoxic potency and selectivity.[5] Future research should focus on:
-
Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design novel derivatives with improved efficacy and reduced off-target effects.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to identify potential biomarkers for patient stratification.
-
Combination Therapies: Investigating the synergistic effects of quinoline derivatives with existing chemotherapeutic agents to overcome drug resistance and enhance treatment outcomes.
This guide provides a snapshot of the current landscape of cytotoxicity studies on substituted quinoline derivatives. The presented data and protocols serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Kumar, A., Singh, B., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755.
- Antony, L. J., & V, J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- El-Sayed, M. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22963-22986.
- Nkosi, S. F. (2017). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
- Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155.
- Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Sarveswari, S., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24112-24135.
- Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(5), 394.
- Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 20(14), e202500279.
- Lee, J., et al. (2022).
- Wallén, E. A. A., et al. (2004). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 47(16), 4063-4072.
- Abedini, A., et al. (2017). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 25(1), 1-10.
- Wallén, E. A. A., et al. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. Request PDF.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of 5-Bromo-2,8-dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while one that is too stable may accumulate and lead to toxicity. This guide provides a comprehensive assessment of the anticipated metabolic stability of 5-bromo-2,8-dichloroquinoline derivatives, a class of compounds with significant therapeutic promise. In the absence of direct experimental data for this specific substitution pattern, this document synthesizes information from the broader quinoline class, the established principles of halogenated compound metabolism, and comparative data from structurally related approved drugs.
The Quinoline Core: A Privileged Scaffold with Metabolic Nuances
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs for a wide range of diseases, including cancer and infectious diseases.[1] However, the metabolic fate of quinoline-based compounds is complex and highly dependent on their substitution patterns.[2] The primary routes of metabolism for the parent quinoline ring are mediated by cytochrome P450 (CYP) enzymes and involve oxidation and conjugation pathways.[2]
The major elimination pathways for quinolones are renal excretion and hepatic metabolism. In the liver, they are primarily metabolized by oxidation and conjugation.[2] The specific CYP enzymes involved in quinoline metabolism in human liver microsomes have been identified, with CYP2A6 being the principal enzyme for the formation of quinoline-1-oxide and CYP2E1 for the formation of 3-hydroxyquinoline.[3] The formation of 5,6-dihydroxy-5,6-dihydroquinoline is also a major metabolic pathway.[4]
The Influence of Halogenation on Metabolic Stability
The introduction of halogen atoms—in this case, bromine and chlorine—onto the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its metabolic stability. Halogens can influence metabolic fate in several ways:
-
Blocking Metabolic "Soft Spots": Halogen atoms can be strategically placed on positions of the molecule that are susceptible to metabolism, thereby preventing enzymatic attack and increasing the compound's half-life.
-
Altering Electronic Properties: The electron-withdrawing nature of halogens can influence the reactivity of the aromatic system, potentially making it less susceptible to oxidative metabolism.
-
Modulating Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its distribution and interaction with metabolic enzymes.
For 5-bromo-2,8-dichloroquinoline, the presence of three halogen atoms at positions 2, 5, and 8 is expected to significantly impact its metabolic profile compared to the unsubstituted quinoline core. The chlorine at the 2-position and the bromine at the 5-position may hinder the formation of the corresponding hydroxylated metabolites and the 5,6-diol, respectively. The chlorine at the 8-position could also influence the overall electronic distribution and accessibility of the molecule to enzymatic active sites.
Comparative Analysis with Approved Halogenated Quinoline Drugs
To provide a tangible comparison, we can examine the metabolic stability of several FDA-approved drugs that feature a halogenated quinoline core. This allows us to benchmark the expected stability of 5-bromo-2,8-dichloroquinoline derivatives against compounds with established clinical relevance.
| Drug | Halogenation Pattern | Key Metabolic Pathways | In Vitro Half-Life (t½) | Intrinsic Clearance (CLint) |
| Bedaquiline | 6-bromo-2-methoxy-3-quinoline | N-demethylation (CYP3A4) | > 120 min (human liver microsomes) | Low |
| Bosutinib | 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | N-demethylation, O-demethylation, oxidation (CYP3A4) | ~35 min (human liver microsomes) | Moderate |
| Lenvatinib | 4-amino-3-chloro-7-methoxy-quinoline-6-carboxamide | N-oxidation, demethylation, and glutathione conjugation (CYP3A4, ALDH) | Data not readily available | Moderate to High |
| Tivozanib | 6,7-dimethoxy-4-((2,4-dichloro-5-((5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-2-yl)oxy)phenyl)amino)quinoline-3-carbonitrile | Primarily excreted unchanged; minor metabolism by CYPs | Data not readily available | Low |
Disclaimer: The data in this table is compiled from various public sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
The data from these approved drugs suggests that polyhalogenated quinolines can exhibit a wide range of metabolic stabilities. Bedaquiline and Tivozanib, with their halogen substitutions, demonstrate low clearance, indicating high metabolic stability. In contrast, Bosutinib and Lenvatinib show more moderate to high clearance, suggesting that other structural features and the overall molecular context play a crucial role in determining the ultimate metabolic fate.
Based on these comparisons, it is reasonable to hypothesize that 5-bromo-2,8-dichloroquinoline derivatives will likely exhibit moderate to high metabolic stability. The presence of three halogen atoms, particularly at positions that are known to be metabolically active in the parent quinoline, should confer a degree of resistance to CYP-mediated metabolism.
Experimental Workflows for Assessing Metabolic Stability
To empirically determine the metabolic stability of 5-bromo-2,8-dichloroquinoline derivatives, standardized in vitro assays are essential. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
-
Preparation:
-
Prepare a stock solution of the 5-bromo-2,8-dichloroquinoline derivative in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration in a phosphate buffer.
-
Prepare an NADPH regenerating system to ensure a sustained supply of the cofactor.
-
-
Incubation:
-
In a microplate, combine the test compound, diluted microsomes, and buffer.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as transporters.
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Thaw cryopreserved human hepatocytes and determine cell viability.
-
Plate the hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
-
Incubation:
-
Remove the plating medium and add fresh incubation medium containing the test compound.
-
Incubate the plates at 37°C in a humidified CO2 incubator.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), terminate the reaction by adding a quenching solution.
-
-
Analysis:
-
Lyse the cells and collect the supernatant.
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay.
-
Conclusion and Future Directions
The assessment of metabolic stability is a cornerstone of modern drug discovery. For 5-bromo-2,8-dichloroquinoline derivatives, a comprehensive understanding of their metabolic fate is paramount for their successful development. While direct experimental data is currently lacking, a combination of theoretical considerations based on the metabolism of the parent quinoline scaffold, the known effects of halogenation, and comparative analysis with approved drugs provides a strong foundation for predicting their metabolic profile.
It is anticipated that the specific halogenation pattern of 5-bromo-2,8-dichloroquinoline will confer a significant degree of metabolic stability. However, empirical determination of this stability through well-established in vitro assays, such as the liver microsomal and hepatocyte stability assays, is essential. The data generated from these studies will be invaluable for guiding further lead optimization efforts, enabling the design of novel quinoline derivatives with optimal pharmacokinetic properties for a range of therapeutic applications.
References
-
Lashmit, P. E., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(4), 817-824. Available from: [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available from: [Link]
-
Bergan, T. (1988). Pharmacokinetic properties of the newer quinolones. Clinical Pharmacokinetics, 14(Suppl 1), 96-109. Available from: [Link]
-
Müller, J. P., et al. (2025). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. Archives of Toxicology. Available from: [Link]
-
Di Francesco, A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available from: [Link]
-
Kim, D., & Park, K. (2019). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 24(21), 3943. Available from: [Link]
-
Weyand, E. H., et al. (1987). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 8(11), 1717-1723. Available from: [Link]
-
Szychowski, J., et al. (2022). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. International Journal of Molecular Sciences, 23(15), 8438. Available from: [Link]
-
Rettie, A. E., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(4), 817-824. Available from: [Link]
-
de Souza, A. C. B., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1386. Available from: [Link]
-
Di Francesco, A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (2014). ATSDR Case Studies in Environmental Medicine: Polychlorinated Biphenyls (PCBs) Toxicity. Centers for Disease Control and Prevention. Available from: [Link]
-
Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available from: [Link]
-
Deranged Physiology. (2025). Half-life. Available from: [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9). Available from: [Link]
-
Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(16), 2537-2552. Available from: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available from: [Link]
-
Berg, V., et al. (2016). A case-control study of polychlorinated biphenyl association with metabolic and hormonal outcomes in polycystic ovary syndrome. Environmental Health, 15(1), 1-10. Available from: [Link]
-
Strother, A., et al. (1981). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 59(3), 413–425. Available from: [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and applied pharmacology, 206(1), 73–93. Available from: [Link]
-
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. Available from: [Link]
-
Letcher, R. J., et al. (2000). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Environment international, 26(7-8), 547–564. Available from: [Link]
-
Touré, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. Available from: [Link]
-
Zientek, M., & Obach, R. S. (2011). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Drug Metabolism and Disposition, 39(10), 1958-1965. Available from: [Link]
-
National Harm Reduction Coalition. (2022). CYP450 interactions between illicit substances and prescription medications. Available from: [Link]
-
Edlund, P. O., et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug metabolism and disposition: the biological fate of chemicals, 36(10), 2095–2103. Available from: [Link]
-
Sharma, U., et al. (2025). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. European Journal of Medicinal Chemistry, 285, 117380. Available from: [Link]
-
Goldford, J. E., et al. (2024). Evolutionary Routes to Modern Metabolic Pathways. Life, 14(2), 232. Available from: [Link]
-
D'Agostino, G., et al. (2024). PCB 153 Modulates Genes Involved in Proteasome and Neurodegeneration-Related Pathways in Differentiated SH-SY5Y Cells: A Transcriptomic Study. International Journal of Molecular Sciences, 25(5), 2824. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Pharmacokinetic disposition of quinolones in human body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2,8-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of halogenated quinolines is of paramount importance. These scaffolds are integral to the development of a wide array of therapeutic agents and functional materials. Among these, 5-Bromo-2,8-dichloroquinoline stands out as a key intermediate, its unique substitution pattern offering a versatile platform for further molecular elaboration. This guide provides a comprehensive technical comparison of synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to 5-Bromo-2,8-dichloroquinoline: A Privileged Scaffold
The quinoline core is a well-established pharmacophore, and the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of a bromo and two chloro substituents on the 5-Bromo-2,8-dichloroquinoline ring system creates a unique electronic and steric environment, making it a sought-after building block in the synthesis of novel bioactive compounds.
This guide will focus on a comparative analysis of the most practical and efficient synthetic strategies for obtaining 5-Bromo-2,8-dichloroquinoline, with a primary focus on a sequential halogenation approach starting from a common precursor. We will also explore potential alternative routes, providing a critical evaluation of their respective merits and drawbacks.
Method 1: Sequential Halogenation via 2,8-dichloroquinoline
A prevalent and logical approach to the synthesis of 5-Bromo-2,8-dichloroquinoline involves a two-step sequence: the synthesis of the key intermediate, 2,8-dichloroquinoline, followed by its regioselective bromination at the C-5 position.
Step 1: Synthesis of 2,8-dichloroquinoline
The synthesis of 2,8-dichloroquinoline is most effectively achieved from the readily available starting material, 8-chloro-2-hydroxyquinoline (also known as 8-chloro-2(1H)-quinolinone). The conversion of the hydroxyl group at the 2-position to a chloro group is a standard transformation in heterocyclic chemistry, often accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Causality of Experimental Choices: The use of phosphorus oxychloride is a well-established and highly effective method for the conversion of 2- and 4-hydroxyquinolines (or their tautomeric quinolinone forms) to the corresponding chloroquinolines. The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by a chloride ion.
Experimental Protocol: Synthesis of 2,8-dichloroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloro-2-hydroxyquinoline (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess phosphorus oxychloride.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 8-9. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The crude 2,8-dichloroquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Step 2: Regioselective Bromination of 2,8-dichloroquinoline
With the 2,8-dichloroquinoline intermediate in hand, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The electronic nature of the quinoline ring, influenced by the two deactivating chloro substituents and the nitrogen atom, directs the electrophilic aromatic substitution.
Causality of Experimental Choices: Electrophilic bromination of the quinoline ring is known to be sensitive to the reaction conditions and the nature of the substituents present. For the regioselective bromination at the C-5 position of 2,8-dichloroquinoline, N-Bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, is a common and effective choice. The strong acid protonates the quinoline nitrogen, further deactivating the heterocyclic ring towards electrophilic attack and favoring substitution on the carbocyclic ring. The directing effects of the existing chloro groups also play a role in favoring the C-5 position.
Experimental Protocol: Synthesis of 5-Bromo-2,8-dichloroquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 2,8-dichloroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 8-9.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
Alternative Synthetic Strategies
While the sequential halogenation of a quinoline precursor is a robust method, other synthetic strategies can be considered, although they may present their own challenges.
Method 2: Ring-Forming Reactions (Skraup and Doebner-von Miller Syntheses)
Classic quinoline syntheses such as the Skraup and Doebner-von Miller reactions offer a convergent approach where a substituted aniline is cyclized to form the quinoline ring system.[1]
Conceptual Workflow:
Challenges and Considerations:
-
Starting Material Availability: The primary challenge lies in the availability of a suitably substituted aniline precursor, such as 4-bromo-2-chloroaniline, which would be required to generate the desired substitution pattern.
-
Regioselectivity: The Skraup and Doebner-von Miller reactions can sometimes lead to mixtures of regioisomers, especially with polysubstituted anilines. The directing effects of the substituents on the aniline ring must be carefully considered to predict the outcome of the cyclization.
-
Harsh Reaction Conditions: The Skraup reaction, in particular, often employs harsh conditions (concentrated sulfuric acid and an oxidizing agent) which may not be compatible with all functional groups.
Due to these complexities, this approach is generally less favored for the specific synthesis of 5-Bromo-2,8-dichloroquinoline compared to the more controlled, stepwise halogenation method.
Performance Comparison
| Parameter | Method 1: Sequential Halogenation | Method 2: Ring-Forming Reactions |
| Overall Yield | Generally moderate to good, dependent on the efficiency of each step. | Highly variable and often lower due to potential side reactions and regioselectivity issues. |
| Purity of Final Product | Good, with purification at each step. | Can be challenging to purify from isomeric byproducts. |
| Scalability | Readily scalable with established procedures. | Can be challenging to scale due to exothermic reactions and potential for tar formation. |
| Starting Material Availability | Readily available starting materials (e.g., 8-hydroxyquinoline). | Requires a specifically substituted aniline which may not be commercially available. |
| Control over Regiochemistry | High degree of control in the bromination step. | Lower predictability of regiochemical outcome. |
| Reaction Conditions | Generally manageable laboratory conditions. | Can involve harsh and strongly acidic conditions. |
Conclusion
For the synthesis of 5-Bromo-2,8-dichloroquinoline, the sequential halogenation of a quinoline precursor, specifically starting from 8-chloro-2-hydroxyquinoline, presents the most reliable, controllable, and scalable route. This method allows for the strategic introduction of each halogen atom in a stepwise manner, ensuring high regioselectivity and facilitating purification. While classic ring-forming reactions like the Skraup and Doebner-von Miller syntheses are powerful tools in quinoline chemistry, their application to this specific target is hampered by the challenges of precursor availability and regiochemical control. For researchers and drug development professionals seeking a dependable and efficient synthesis of 5-Bromo-2,8-dichloroquinoline, the sequential halogenation approach is the recommended and field-proven strategy.
References
-
Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942 , 30 (1), 113–144. [Link]
-
Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2812–2817. [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-Bromo-2,8-dichloroquinoline
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
Hazard Assessment: Understanding the Risks
Quinoline and its derivatives are known to possess biological activity and, in some cases, toxicity. Halogenated aromatic compounds can exhibit a range of health hazards, including irritation to the skin, eyes, and respiratory tract. Some quinoline derivatives are also suspected of being mutagenic or carcinogenic.[1][2] Therefore, it is prudent to handle 5-Bromo-2,8-dichloroquinoline with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
Potential Hazards Include:
-
Acute Toxicity: May be harmful if swallowed, causing irritation to the digestive tract.[3]
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5]
-
Chronic Effects: The long-term toxicological properties have not been extensively studied. Similar compounds suggest potential for more severe health effects with repeated exposure.[1][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 5-Bromo-2,8-dichloroquinoline.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Inspect gloves for any signs of degradation or punctures before and during use.[7] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[8] | Primary |
| Respiratory Protection | - N95 Particulate Respirator- Air-purifying respirator with organic vapor cartridges | - For handling the solid, powdered form to prevent inhalation of dust particles.- For handling solutions or when vapors may be generated.[9] | Task-Dependent |
| Body Protection | - Laboratory Coat- Chemical-resistant Apron | - Protects skin and personal clothing from contamination.- Recommended when handling larger quantities or when there is a significant risk of splashing.[10] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during transfers of large volumes.[8] | Secondary |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing risk. The following steps provide a clear workflow for handling 5-Bromo-2,8-dichloroquinoline from receipt to disposal.
Preparation and Area Setup
-
Designated Work Area: All work with 5-Bromo-2,8-dichloroquinoline should be conducted in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[11]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, inner gloves, chemical splash goggles, and any required respiratory protection. Don outer gloves before handling the compound.
Handling and Experimental Procedures
-
Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid 5-Bromo-2,8-dichloroquinoline to the solvent slowly to avoid splashing. If the solvent is volatile, ensure your respiratory protection is adequate.[11]
-
Experimental Conduct: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
Cleanup and Decontamination
-
Surface Decontamination: All glassware and surfaces that have come into contact with 5-Bromo-2,8-dichloroquinoline should be decontaminated with an appropriate solvent (e.g., ethanol or acetone, followed by soap and water).
-
PPE Removal: Remove outer gloves first and dispose of them in the designated hazardous waste container. Subsequently, remove your lab coat, face shield, and goggles. Remove inner gloves last. Wash hands thoroughly after handling.[3]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 5-Bromo-2,8-dichloroquinoline and any contaminated materials is a critical final step.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[4][6]
-
Liquid Waste: Unused solutions and reaction mixtures containing 5-Bromo-2,8-dichloroquinoline should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety workflow, the following diagram illustrates the key decision points and actions required when handling 5-Bromo-2,8-dichloroquinoline.
Caption: A flowchart illustrating the essential steps for the safe handling of 5-Bromo-2,8-dichloroquinoline.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromoquinoline. [Link]
-
Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
MDPI. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]
-
ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - QUINOLINE YELLOW. [Link]
-
Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
GERPAC. (2007). Personal protective equipment for preparing toxic drugs. [Link]
-
PMC. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
OSHA. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pppmag.com [pppmag.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. gerpac.eu [gerpac.eu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
